Fgfr-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21N5O3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H21N5O3/c1-4-20(29)27-17-7-5-15(6-8-17)12-28-14-26-22-21(24-13-25-23(22)28)16-9-18(30-2)11-19(10-16)31-3/h4-11,13-14H,1,12H2,2-3H3,(H,27,29) |
InChI Key |
FDYYKFWGYGBXLY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fgfr-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of Fgfr-IN-13, a small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). It is intended for an audience with a professional background in oncology, cell biology, and drug development.
Core Mechanism of Action
This compound, also identified as compound 1 in the primary literature, is a selective inhibitor of FGFR1 with a reported half-maximal inhibitory concentration (IC50) of 4.2 μM[1]. As a member of the naphthostyril derivatives, its primary mechanism of action is the competitive inhibition of the ATP-binding site within the intracellular kinase domain of FGFR1. This binding prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis in FGFR-dependent cancers.
Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors[2][3][4][5][6]. By targeting the catalytic activity of FGFR1, this compound effectively abrogates the aberrant signals that promote tumor growth and survival.
The FGFR Signaling Pathway and this compound Inhibition
Fibroblast Growth Factors (FGFs) and their corresponding receptors (FGFRs) are key regulators of numerous cellular processes.[2][7] The binding of an FGF ligand to its receptor induces receptor dimerization, which in turn triggers the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[8][9]
These phosphorylated sites serve as docking platforms for adaptor proteins, most notably FGFR substrate 2 (FRS2).[7][9] The recruitment and phosphorylation of FRS2 initiates a cascade of downstream signaling events, primarily through two major pathways:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is critical for regulating cell proliferation and differentiation.[2][3][9]
-
The PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism.[2][3][9]
This compound intervenes at the very beginning of this cascade. By occupying the ATP-binding pocket of FGFR1, it prevents the initial phosphorylation event, thus inhibiting the activation of both the MAPK and PI3K-AKT pathways.
Figure 1: this compound inhibits the FGFR1 signaling cascade at the receptor level.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through biochemical assays. The primary reported value is its IC50 against FGFR1.
| Inhibitor | Target Kinase | IC50 (μM) | Reference |
| This compound | FGFR1 | 4.2 | [1] |
Further research is required to fully characterize the selectivity profile of this compound against other FGFR isoforms (FGFR2, FGFR3, FGFR4) and a broader panel of kinases. Cellular potency (e.g., GI50) in relevant cancer cell lines with documented FGFR1 amplification or mutations also needs to be established.
Experimental Protocols
The following methodologies are representative of the key experiments used to characterize the mechanism of action of FGFR inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against FGFR1.
Methodology:
-
Reagents and Materials:
-
Purified, recombinant human FGFR1 kinase domain.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for FGFR1 (e.g., a poly-Glu-Tyr peptide).
-
This compound, dissolved in DMSO to create a stock solution, then serially diluted.
-
Assay buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES).
-
A detection reagent, typically a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorescent probe.
-
Microtiter plates (e.g., 96-well or 384-well).
-
-
Workflow:
-
Coating: Microtiter plates are coated with the FGFR1 peptide substrate.
-
Reaction Setup: A reaction mixture is prepared in each well containing the purified FGFR1 enzyme, assay buffer, and a specific concentration of this compound (from the serial dilution). Control wells contain DMSO vehicle instead of the inhibitor.
-
Initiation: The kinase reaction is initiated by adding a predetermined concentration of ATP to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by washing the plate to remove ATP and the enzyme.
-
Detection: The detection antibody is added to the wells and incubated to allow binding to the phosphorylated substrate.
-
Signal Quantification: After a final wash, a substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric, fluorescent, or luminescent) is measured using a plate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of kinase activity.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: General workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (Cell-Based Assay)
This assay measures the effect of a compound on the growth and viability of cancer cells.
Objective: To determine the Growth Inhibition 50 (GI50) of this compound in cancer cell lines with and without FGFR1 alterations.
Methodology:
-
Cell Lines:
-
FGFR1-dependent line: A cancer cell line with known FGFR1 amplification or an activating mutation (e.g., some lung squamous cell carcinoma or breast cancer lines).[10]
-
Control line: A cancer cell line without known FGFR alterations.
-
-
Reagents and Materials:
-
Selected cancer cell lines.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS).
-
This compound, serially diluted in culture medium.
-
Cell viability reagent (e.g., MTS, MTT, or a reagent measuring ATP content like CellTiter-Glo®).
-
96-well cell culture plates.
-
-
Workflow:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with DMSO vehicle.
-
Incubation: Cells are incubated for a period that allows for several cell divisions (typically 72 hours).
-
Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions.
-
Signal Quantification: The plate is incubated for a short period (e.g., 1-2 hours), and the absorbance or luminescence is measured with a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the number of viable cells.
-
The percentage of growth is calculated for each drug concentration relative to the DMSO-treated control cells.
-
The GI50 is determined by plotting the percentage of growth against the logarithm of the drug concentration and fitting the data to a dose-response curve. A significantly lower GI50 in the FGFR1-dependent cell line compared to the control line would indicate on-target activity.
-
Conclusion and Future Directions
This compound is a small molecule inhibitor that functions by directly targeting the ATP-binding site of the FGFR1 kinase, leading to the suppression of downstream pro-oncogenic signaling pathways. Its reported biochemical potency makes it a valuable tool for preclinical research into FGFR1-driven malignancies.
For drug development professionals, the following steps are critical for advancing the characterization of this compound:
-
Comprehensive Kinase Profiling: To establish its selectivity and potential off-target effects.
-
Cellular Potency and On-Target Validation: To confirm its activity in relevant cancer models and verify the inhibition of downstream signaling (e.g., via Western blot for p-FRS2 and p-ERK).
-
In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models of FGFR1-dependent cancers.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion properties, and to correlate drug exposure with target inhibition in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Discovery and Synthesis of Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a focus on the class of irreversible covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.
Introduction to FGFR Signaling and its Role in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the development and progression of numerous cancers.[2][3] Consequently, the FGFRs have emerged as significant therapeutic targets for the development of novel anti-cancer agents.[1]
The Discovery of a Covalent FGFR Inhibitor
The development of irreversible covalent inhibitors represents a promising strategy in cancer therapy. These inhibitors form a stable covalent bond with a specific amino acid residue within the target protein, leading to prolonged and sustained inhibition.[4] This approach can offer advantages in terms of potency, selectivity, and duration of action compared to traditional reversible inhibitors.[4]
The discovery of the potent and selective irreversible FGFR inhibitor, PRN1371, serves as a compelling case study. The design strategy for PRN1371 was initiated from a known reversible pyrimidopyridine scaffold. Through structure-guided design, a reactive acrylamide (B121943) moiety was incorporated to target a conserved cysteine residue (Cys486 in FGFR1) located in the P-loop of the ATP-binding site.[5] This covalent interaction was designed to provide enhanced potency and selectivity against the FGFR family of kinases.
Lead Optimization and Structure-Activity Relationship (SAR)
A systematic lead optimization campaign was undertaken to enhance the biochemical potency, cellular activity, and pharmacokinetic properties of the initial lead compounds. Key modifications included the exploration of different linker lengths and compositions connecting the core scaffold to the reactive acrylamide warhead. The structure-activity relationship (SAR) studies revealed that a piperazinyl-propyl linker provided an optimal balance of potency and drug-like properties.
Synthesis of a Representative FGFR Inhibitor
The synthesis of pyridopyrimidinone-based FGFR inhibitors generally involves a multi-step sequence. A representative synthetic route is outlined below. The specific details for the synthesis of PRN1371 can be found in the primary literature.
Scheme 1: Representative Synthesis of a Pyridopyrimidinone Core
A common synthetic approach involves the condensation of a substituted aminopyridine with a suitable pyrimidine (B1678525) precursor, followed by functionalization of the pyridopyrimidinone core to introduce the desired side chains, including the acryloylpiperazine moiety for covalent inhibitors.
Quantitative Biological Data
The biological activity of FGFR inhibitors is characterized by their inhibitory potency against the target kinases and their anti-proliferative effects in cancer cell lines with aberrant FGFR signaling.
Table 1: In Vitro Kinase Inhibitory Activity of Representative FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| PRN1371 | 0.6 | 1.3 | 4.1 | 19.3 |
| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| AZD4547 | 0.47 | 0.60 | 0.74 | 3.5 |
Data compiled from publicly available sources.[6]
Table 2: Cellular Anti-proliferative Activity of Representative FGFR Inhibitors
| Compound | Cell Line | FGFR Aberration | IC50 (nM) |
| PRN1371 | SNU-16 | FGFR2 Amplification | - |
| AZD4547 | A375 (Melanoma) | - | 1623 |
| Compound 9u | - | FGFR1 | 468.2 |
Data compiled from publicly available sources.[7][8] (Note: Specific IC50 for PRN1371 in SNU-16 was not found in the provided search results, but its activity in this cell line is mentioned).[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of an inhibitor to the FGFR kinase domain.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer.
-
Test compound (Fgfr-IN-13 or other inhibitors).
-
Kinase Buffer A (5X).
-
384-well assay plates.
Procedure:
-
Prepare a 1X Kinase Buffer A solution.
-
Prepare a 3X solution of the test compound in 1X Kinase Buffer A with 3% DMSO.
-
Prepare a 3X solution of the Kinase/Eu-Antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Tracer in 1X Kinase Buffer A.
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X Kinase/Eu-Antibody mixture to the wells.
-
Add 5 µL of the 3X Tracer solution to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the inhibitor concentration to determine the IC50 value.[9]
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an FGFR inhibitor.
Materials:
-
Cancer cell line with known FGFR aberration (e.g., SNU-16, KMS-11).
-
Complete cell culture medium.
-
Test compound (this compound or other inhibitors).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.[10]
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathways and the point of inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the evaluation of a candidate FGFR inhibitor.
Mechanism of Irreversible Inhibition
Caption: The mechanism of action for an irreversible covalent FGFR inhibitor.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. FGF9/FGFR2 increase cell proliferation by activating ERK1/2, Rb/E2F1, and cell cycle pathways in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Activity of Fgfr-IN-13 on Cancer Cells
Notice: Comprehensive, publicly available data regarding the specific biological activity, experimental protocols, and detailed signaling effects of Fgfr-IN-13 (also known as compound III-30) is limited. Information from available supplier data sheets indicates that it is a potent, irreversible covalent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 4 (FGFR4) with significant antitumor activity. However, to fulfill the user's request for an in-depth technical guide with detailed experimental data and protocols, this document will focus on a well-characterized and widely studied selective pan-FGFR inhibitor, AZD4547 , as a representative example of this class of compounds. The principles and methodologies described herein are broadly applicable to the study of FGFR inhibitors like this compound.
Core Concepts: FGFR Signaling and Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in various cancers. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways. The primary signaling axes activated by FGFRs include the RAS-MAPK-ERK pathway, which is central to cell proliferation, and the PI3K-AKT pathway, which is critical for cell survival and growth. The JAK-STAT pathway can also be activated by FGFRs.
FGFR inhibitors, such as AZD4547, are small molecules that typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This blockade of oncogenic signaling can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.
Quantitative Data Presentation: In Vitro Activity of AZD4547
The following tables summarize the in vitro efficacy of AZD4547 against a panel of cancer cell lines, highlighting its potency and selectivity towards FGFR-driven cancers.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) for Cell Viability |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.9 |
| KATO-II | Gastric Cancer | FGFR2 Amplification | 3.1 |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | 10 |
| RT112 | Bladder Cancer | FGFR3 Fusion | 12 |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion | 23 |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | >1000 |
| MCF-7 | Breast Cancer | FGFR Wild-Type | >5000 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines a common method for determining the effect of an FGFR inhibitor on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
AZD4547 (or other FGFR inhibitor)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of AZD4547 in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Phospho-FGFR and Downstream Signaling
This protocol is used to assess the inhibitory effect of a compound on FGFR phosphorylation and the activation of its downstream signaling pathways.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
AZD4547 (or other FGFR inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of AZD4547 for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualization of Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical FGFR signaling pathway and highlights the inhibitory action of a selective FGFR inhibitor like AZD4547.
Caption: FGFR signaling pathway and the inhibitory action of AZD4547.
Experimental Workflow for Assessing Inhibitor Activity
This diagram outlines the typical workflow for evaluating the biological activity of an FGFR inhibitor in cancer cells.
Caption: Workflow for evaluating FGFR inhibitor activity.
This technical guide provides a framework for understanding and evaluating the biological activity of FGFR inhibitors in cancer cells, using AZD4547 as a detailed example. The methodologies and principles described can be adapted for the study of other FGFR inhibitors, including this compound, as more specific data for this compound becomes available.
Fgfr-IN-13: A Technical Whitepaper on a Potent and Selective Irreversible FGFR1/4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Fgfr-IN-13 (also referred to as compound III-30), a novel, potent, and selective irreversible covalent inhibitor of FGFR1 and FGFR4. This document details its mechanism of action, inhibitory activity, and preclinical efficacy, supported by comprehensive data and detailed experimental methodologies.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a multitude of cellular processes. The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival. Aberrant activation of FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in a variety of solid tumors.
This compound has emerged as a highly potent and selective inhibitor that covalently targets FGFR1 and FGFR4. Its irreversible binding mechanism offers the potential for sustained target inhibition and improved therapeutic outcomes. This whitepaper consolidates the available technical data on this compound, presenting its biochemical and cellular activity, and providing detailed protocols for its evaluation.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 0.20 ± 0.02 | Enzyme Activity Assay |
| FGFR4 | 0.40 ± 0.03 | Enzyme Activity Assay |
| Table 1: In vitro inhibitory activity of this compound against FGFR1 and FGFR4. |
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MDA-MB-231 | Breast Cancer | Not Specified | Cell Proliferation Assay |
| Table 2: Anti-proliferative activity of this compound in a cancer cell line. |
Note: There is another compound, referred to as "FGFR1 inhibitor-13 (compound 1)" in some literature, which has a significantly lower potency (IC50 of 4.2 μM for FGFR1)[1][2][3]. This guide focuses on the highly potent, irreversible inhibitor this compound (compound III-30).
Mechanism of Action and Signaling Pathways
This compound is an irreversible covalent inhibitor, which means it forms a stable, long-lasting bond with its target enzymes, FGFR1 and FGFR4. This covalent binding leads to a sustained blockade of the receptor's kinase activity, thereby inhibiting downstream signaling pathways.
Upon activation, FGFR1 triggers several key signaling cascades that promote cell survival and proliferation. This compound effectively abrogates these pathways.
This compound has been shown to modulate the expression of key proteins involved in apoptosis. It dose-dependently inhibits the expression of anti-apoptotic proteins like Total-PARP and Bcl-2, while promoting the expression of pro-apoptotic proteins such as Cleaved-PARP and Bax[4].
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Synthesis of this compound (Compound III-30)
The synthesis of this compound involves a multi-step process, which is detailed in the primary literature. A generalized schematic is presented below. For a detailed, step-by-step protocol, please refer to the publication by Gou et al. (2024)[5].
In Vitro FGFR1 Kinase Assay
The inhibitory activity of this compound against FGFR1 was determined using a radiometric kinase assay.
Materials:
-
Recombinant human FGFR1 kinase domain
-
[γ-³²P]ATP
-
Poly(Glu, Tyr) 4:1 as substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction tube, combine the recombinant FGFR1 kinase, the substrate poly(Glu, Tyr), and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound on cancer cell lines were assessed using the MTT assay.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in a preclinical xenograft mouse model. Oral administration of this compound at safe doses resulted in effective inhibition of tumor growth in mice bearing MDA-MB-231 xenografts[4].
Conclusion
This compound is a potent and selective irreversible covalent inhibitor of FGFR1 and FGFR4. Its ability to form a lasting bond with its targets leads to sustained inhibition of downstream signaling pathways, resulting in the induction of apoptosis and the suppression of tumor growth. The preclinical data presented in this whitepaper highlight the therapeutic potential of this compound as a targeted agent for cancers driven by aberrant FGFR signaling. Further investigation and clinical development of this compound are warranted.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Fgfr-IN-13: A Covalent Inhibitor of Fibroblast Growth Factor Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fgfr-IN-13, a notable irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details its chemical structure, mechanism of action, biological activity, and the experimental protocols utilized for its characterization, serving as a vital resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound, also identified as compound III-30, is a small molecule designed to covalently bind to specific cysteine residues within the FGFR kinase domain. This irreversible interaction leads to sustained inhibition of receptor signaling.
Chemical Identifiers:
-
CAS Number: 2962941-25-7
Mechanism of Action
This compound functions as a targeted covalent inhibitor. Its acrylamide (B121943) moiety is designed to form a covalent bond with a nucleophilic cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This irreversible binding locks the kinase in an inactive state, thereby blocking the downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in FGFR-driven cancers.
Quantitative Biological Activity
There is a notable discrepancy in the reported inhibitory potency of this compound in publicly available data, which highlights the importance of consulting the primary literature for definitive values.
| Target | IC50 Value (Source 1) | IC50 Value (Source 2) |
| FGFR1 | 0.20 ± 0.02 nM[1] | 4.2 µM[2] |
| FGFR4 | 0.40 ± 0.03 nM[1] | Not Reported |
This significant difference in reported IC50 values underscores the necessity of referencing the original research for accurate data and understanding the experimental context (e.g., specific assay conditions, enzyme source) that could lead to such variations. A comprehensive kinase selectivity profile, often determined through kinome scanning, is essential for a complete understanding of this compound's specificity and potential off-target effects. However, such data is not currently available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize a covalent FGFR inhibitor like this compound. These are generalized protocols based on established methods for similar compounds.
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol is designed to determine the in vitro potency of a covalent inhibitor against FGFR kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against FGFR1 and FGFR4.
Materials:
-
Recombinant human FGFR1 and FGFR4 kinase domains.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
This compound (dissolved in DMSO).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the FGFR kinase and peptide substrate in assay buffer to the desired concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted enzyme solution to each well.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay for FGFR Signaling Inhibition (Example Protocol)
This protocol assesses the ability of this compound to inhibit FGFR signaling within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of downstream effectors of the FGFR pathway (e.g., ERK).
Materials:
-
A cancer cell line with known FGFR amplification or activating mutation (e.g., SNU-16, which has FGFR2 amplification).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Fibroblast Growth Factor (FGF) ligand (e.g., FGF2).
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-total-ERK, anti-FGFR).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
-
FGFR Activation: Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK, total-ERK, and FGFR.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins across the different treatment conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of this compound.
Caption: Simplified FGFR signaling pathways leading to cell proliferation, survival, and angiogenesis.
Caption: Experimental workflow for determining the IC50 of this compound in a biochemical kinase assay.
Caption: Kinetic model of irreversible covalent inhibition of FGFR by this compound.
References
Fgfr-IN-13: A Technical Guide to its Target Protein and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr-IN-13 is a small molecule inhibitor targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a member of the receptor tyrosine kinase (RTK) family.[1][2][3] The FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of numerous cancers, making FGFRs attractive therapeutic targets.[4][5] this compound belongs to a class of N-phenylnaphthostyril-1-sulfonamides identified as potential anticancer agents due to their inhibitory activity against FGFR1.[1][2][3] This technical guide provides a comprehensive overview of this compound's target protein, its binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways.
Target Protein: Fibroblast Growth Factor Receptor 1 (FGFR1)
The primary target of this compound is the catalytic kinase domain of FGFR1. FGFRs are single-pass transmembrane receptors consisting of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular tyrosine kinase domain. The binding of fibroblast growth factors (FGFs) to the extracellular domain induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways critical for normal cellular function and implicated in oncogenesis when aberrantly activated.[1]
Binding Affinity and Selectivity
This compound, also referred to as compound 1 in the primary literature, exhibits inhibitory activity against FGFR1 with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The initial screening and subsequent dose-response analysis of a series of naphthostyril derivatives identified several compounds with significant FGFR1 inhibitory potential.
| Compound | Structure | FGFR1 IC50 (µM) |
| This compound (Compound 1) | N-(3-chlorophenyl)naphthostyril-1-sulfonamide | 4.2 |
| Compound 20 | N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide | 2.0 |
| Compound 22 | N-(4-methoxyphenyl)naphthostyril-1-sulfonamide | 3.5 |
Table 1: In vitro inhibitory activity of this compound and its analogs against FGFR1. Data extracted from Gryshchenko et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.[1][2][3]
Selectivity Profile
A limited selectivity study was conducted on the two most potent compounds from the series, 20 and 22 , against a small panel of kinases to assess their specificity for FGFR1. The results indicate a favorable selectivity profile for these N-phenylnaphthostyril-1-sulfonamides.
| Kinase | Compound 20 % Inhibition @ 10 µM | Compound 22 % Inhibition @ 10 µM |
| FGFR1 | 85 | 78 |
| Tie-2 | 15 | 12 |
| c-MET | 20 | 18 |
Table 2: Selectivity of compounds 20 and 22 against a panel of three kinases. Data extracted from Gryshchenko et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.[6]
It is important to note that a comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available.
Experimental Protocols
The following is a detailed methodology for the in vitro kinase assay used to determine the FGFR1 inhibitory activity of this compound and its analogs, as described in the primary literature.[1]
In Vitro FGFR1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR1.
Materials:
-
Recombinant human FGFR1 catalytic domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) instrument for detection
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. Serial dilutions are then made to achieve a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: The kinase reaction is performed in a suitable buffer containing the recombinant FGFR1 enzyme and the biotinylated poly(Glu, Tyr) substrate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to the reaction mixture containing the enzyme, substrate, and test compound at various concentrations. The final DMSO concentration in the assay is kept low (e.g., <1%) to avoid interference with the enzyme activity.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by the addition of an EDTA solution to chelate the divalent cations (Mg2+, Mn2+) required for enzyme activity.
-
Detection:
-
The reaction mixture is transferred to a streptavidin-coated microtiter plate. The biotinylated substrate binds to the streptavidin-coated surface.
-
The plate is washed to remove unbound components.
-
A europium-labeled anti-phosphotyrosine antibody is added to the wells. This antibody specifically binds to the phosphorylated tyrosine residues on the substrate.
-
After another washing step to remove unbound antibody, an enhancement solution is added. This solution dissociates the europium ions from the antibody and creates a new, highly fluorescent chelate.
-
-
Data Analysis: The fluorescence is measured using a time-resolved fluorometer. The signal intensity is proportional to the extent of substrate phosphorylation. The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
FGFR1 Signaling Pathway
Activation of FGFR1 by its cognate FGF ligands triggers a series of downstream signaling cascades that are crucial for cellular function. The primary pathways activated include the Ras-MAPK, PI3K-Akt, and PLCγ pathways. This compound, by inhibiting the kinase activity of FGFR1, blocks the initiation of these downstream signals.
Caption: Simplified FGFR1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Evaluation
The evaluation of this compound and its analogs follows a standard drug discovery workflow, from initial screening to hit validation and selectivity profiling.
Caption: General experimental workflow for the identification and characterization of FGFR1 inhibitors.
References
- 1. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
In Vitro Preclinical Profile of Infigratinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Infigratinib (FGFR-IN-13), a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Infigratinib is an ATP-competitive inhibitor with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, resulting from gene fusions, mutations, or amplifications, is a key driver in the pathogenesis of various cancers.[3] This document details the in vitro inhibitory activity, experimental methodologies, and the mechanism of action of Infigratinib, serving as a critical resource for researchers in oncology and drug development.
Mechanism of Action
Infigratinib functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[4] It binds to the ATP-binding pocket of FGFR, preventing autophosphorylation of the receptor.[5][6] This action blocks the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[3][4] By inhibiting these cascades, Infigratinib effectively suppresses the growth of cancer cells characterized by activating FGFR amplifications, mutations, or fusions.[5]
Quantitative Data: In Vitro Inhibitory Activity
The following tables summarize the in vitro potency and selectivity of Infigratinib against the FGFR family and a panel of other kinases. The data, presented as IC50 values, demonstrate the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.
Table 1: Biochemical Inhibitory Activity of Infigratinib against FGFR Family Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| FGFR1 | 0.9 - 4.5 | [7][8] |
| FGFR2 | 1.0 - 5.8 | [7][8][9] |
| FGFR3 | 1.0 - 5.6 | [7][8][9] |
| FGFR4 | 60 - 142 | [7][9] |
Table 2: Cellular Autophosphorylation Inhibition by Infigratinib
| Target in HEK-293 Cells | IC50 (nM) | Reference(s) |
| FGFR1 | < 7 | [10] |
| FGFR2 | < 7 | [10] |
| FGFR3 | < 7 | [10] |
| FGFR4 | 22.5 | [10] |
Table 3: Proliferation Inhibition (IC50) of Infigratinib in Engineered BaF3 Cells
| BaF3 Cell Line Expressing | IC50 (nM) | Reference(s) |
| FGFR1 | 10 | [10] |
| FGFR2 | 11 | [10] |
| FGFR3 | 14 | [10] |
| FGFR4 | 392 | [10] |
| VEGFR2 | 1019 | [10] |
Table 4: Selectivity Profile of Infigratinib Against Other Kinases
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. FGFR1/2/3 avg. ~1nM) | Reference(s) |
| VEGFR2 | 180 | >100-fold | [10] |
| CSF1R | 258 | >250-fold | [7] |
| BRAF | >1000 | >1000-fold | [8] |
| EGFR | >1000 | >1000-fold | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Biochemical Kinase Inhibition Assay (Filter-Binding Method)
This protocol outlines a method to determine the IC50 value of Infigratinib against a purified FGFR kinase domain.
Objective: To quantify the enzymatic activity of a purified FGFR kinase in the presence of Infigratinib.[11]
Materials:
-
Purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E)
-
Infigratinib stock solution (in DMSO)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 µg/mL PEG 20000[11]
-
Substrate: Poly(Glu, Tyr) 4:1 (poly(EY))[11]
-
ATP Solution: 0.5 µM ATP with [γ-³³P]ATP (0.1 µCi)[11]
-
96-well plates
-
Phosphocellulose filter plates
-
125 mM EDTA solution
-
0.5% Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Infigratinib in 100% DMSO. Further dilute into the assay buffer to create a 3-fold concentrated solution.[12]
-
Reaction Setup: In a 96-well plate, combine 10 µL of the 3x Infigratinib solution (or DMSO for control) with 10 µL of the substrate/ATP mixture.[11]
-
Enzyme Addition: Initiate the kinase reaction by adding 10 µL of a 3x concentrated solution of the FGFR enzyme in assay buffer. The final reaction volume is 30 µL.[11]
-
Incubation: Incubate the plate at room temperature for 10-20 minutes.[12]
-
Stopping the Reaction: Terminate the reaction by adding 20 µL of 125 mM EDTA.[11]
-
Filter Binding: Transfer 30 µL of the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter membrane.[11]
-
Washing: Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound [γ-³³P]ATP.[12]
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.[12]
-
Data Analysis: Calculate the percentage of inhibition for each Infigratinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[12]
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of Infigratinib on the viability and proliferation of FGFR-dependent cancer cell lines.
Objective: To determine the IC50 of Infigratinib in a cell-based assay by measuring metabolic activity.[4]
Materials:
-
FGFR-dependent cancer cell line (e.g., a cell line with an activating FGFR2 fusion)
-
Complete cell culture medium
-
Infigratinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of Infigratinib for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) controls.[4]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration using non-linear regression analysis.[4]
Protocol 3: Western Blot Analysis of FGFR Phosphorylation
This protocol provides a method to detect the inhibition of FGFR autophosphorylation in cancer cells following treatment with Infigratinib.
Objective: To qualitatively and quantitatively assess the phosphorylation status of FGFR as a pharmacodynamic marker of Infigratinib activity.[14]
Materials:
-
FGFR-dependent cancer cell line
-
Infigratinib stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA Protein Assay Kit)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (p-FGFR) and anti-total-FGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Digital imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of Infigratinib for a specified time (e.g., 24 hours).[14]
-
Cell Lysis: Harvest and lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[14]
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein (e.g., β-actin).[15]
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample.[14]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR signaling pathway and the workflows of the key experimental protocols.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.
Caption: Workflow for a filter-binding kinase inhibition assay.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is Infigratinib used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. qedtx.com [qedtx.com]
An In-depth Technical Guide to the Pharmacokinetics of FGFR Inhibitors: A Profile of a Representative Compound
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[2][3] This has led to the development of numerous FGFR inhibitors. While specific data for a compound designated "Fgfr-IN-13" is not available in the public domain, this guide will provide a comprehensive overview of the typical pharmacokinetic profile of a novel FGFR inhibitor, using publicly available data from representative compounds in this class as a reference. The information presented here is intended for researchers, scientists, and drug development professionals.
The core objective of this guide is to present a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of a potent and selective FGFR inhibitor. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding.
Pharmacokinetic Profile
The pharmacokinetic properties of an FGFR inhibitor are critical to its clinical efficacy and safety. These properties determine the drug's concentration in the plasma and at the target site over time.
Preclinical Pharmacokinetics
Preclinical studies in animal models are essential for characterizing the initial pharmacokinetic profile of a new chemical entity. Below are representative data from preclinical assessments of FGFR inhibitors.
Table 1: Representative Preclinical Pharmacokinetic Parameters of an FGFR Inhibitor
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Mouse | IV | 2 | 0.08 | 1500 | 2500 | 2.5 |
| Mouse | PO | 10 | 0.5 | 800 | 4000 | 3.0 |
| Rat | IV | 2 | 0.1 | 1200 | 2000 | 4.0 |
| Rat | PO | 10 | 1.0 | 600 | 3500 | 4.5 |
| Dog | PO | 5 | 2.0 | 500 | 5000 | 6.0 |
Data are representative and compiled from various preclinical studies on selective FGFR inhibitors.
Clinical Pharmacokinetics
Following promising preclinical data, the pharmacokinetic profile is further evaluated in human subjects during clinical trials.
Table 2: Representative Human Pharmacokinetic Parameters of an FGFR Inhibitor (Phase I Study)
| Dose (mg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 10 | PO | 2.0 | 150 | 1800 | 11.3 |
| 20 | PO | 2.5 | 320 | 4000 | 12.0 |
| 40 | PO | 3.0 | 650 | 9000 | 11.8 |
Data are representative and based on a Phase I dose-escalation study of a selective FGFR inhibitor.[4] Values represent geometric means.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Drug Formulation: The FGFR inhibitor is formulated in a vehicle of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water for oral (PO) administration and in 5% DMSO, 40% PEG300, and 55% sterile water for intravenous (IV) administration.
-
Dosing:
-
Oral Administration: A single dose of 10 mg/kg is administered by oral gavage.
-
Intravenous Administration: A single dose of 2 mg/kg is administered via the tail vein.
-
-
Sample Collection: Blood samples (approximately 50 µL) are collected from the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the FGFR inhibitor are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile (B52724) containing an internal standard.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: The analyte is detected using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software (e.g., Phoenix WinNonlin).
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clarity and understanding.
FGFR Signaling Pathway
The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[2][5] FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby inhibiting these downstream signals.[6]
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in a rodent model.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Logical Relationships of Key Pharmacokinetic Parameters
Understanding the interplay between different pharmacokinetic parameters is fundamental to interpreting the data. This diagram shows the logical flow from drug administration to the derivation of key parameters.
Caption: Logical relationships between key pharmacokinetic parameters.
Conclusion
This technical guide provides a comprehensive overview of the key pharmacokinetic aspects of a novel FGFR inhibitor, using representative data and methodologies. A thorough understanding of the ADME properties is paramount for the successful development of targeted cancer therapies. The provided tables, protocols, and diagrams offer a foundational framework for researchers and drug developers working in this exciting area of oncology. Further studies are warranted to fully elucidate the clinical pharmacology of any new FGFR inhibitor and to optimize its therapeutic potential.
References
- 1. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1–3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Downstream Signaling Effects of a Selective Pan-FGFR Inhibitor
Disclaimer: As of the latest search, specific public domain information regarding "Fgfr-IN-13" is unavailable. Therefore, this technical guide utilizes the well-characterized, potent, and selective pan-FGFR inhibitor, AZD4547 , as a representative compound to delineate the effects on downstream signaling pathways. The mechanisms and effects described herein are based on the established activity of AZD4547 and are anticipated to be comparable for other selective inhibitors of the FGFR family.
Executive Summary
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation, trigger a cascade of intracellular signaling events crucial for cell proliferation, survival, differentiation, and migration. Dysregulation of the FGFR signaling axis is a key driver in various cancers, making it a prime target for therapeutic intervention. This guide provides a detailed technical overview of the effects of a selective pan-FGFR inhibitor, exemplified by AZD4547, on the primary downstream signaling pathways. It is intended for researchers, scientists, and drug development professionals investigating FGFR-targeted therapies.
Introduction to FGFR Signaling
The FGFR family comprises four main receptors (FGFR1, FGFR2, FGFR3, and FGFR4). Ligand (Fibroblast Growth Factor - FGF) binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, principally FGFR Substrate 2 (FRS2), which subsequently recruits other signaling molecules to activate major downstream cascades. The three most prominent pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: Crucial for cell survival, growth, and metabolism.
-
Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in cell survival and proliferation.
Aberrant FGFR activation, through gene amplification, mutations, or fusions, leads to constitutive signaling through these pathways, promoting tumorigenesis.
Mechanism of Action of AZD4547
AZD4547 is a potent and selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. By binding to the ATP-binding pocket of the FGFR kinase domain, it prevents receptor autophosphorylation and subsequent activation of downstream signaling.[1] Its selectivity for FGFR1/2/3 over other kinases, including FGFR4 and VEGFR2 (KDR), makes it a precise tool for studying and targeting FGFR-driven cancers.[2]
Quantitative Data on Inhibitory Activity
The inhibitory potency of AZD4547 has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) demonstrate its high affinity for FGFRs and its effect on downstream signaling pathways.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of AZD4547
| Target | Assay Type | IC50 (nM) | Reference |
| FGFR1 | Cell-free enzymatic assay | 0.2 | [3] |
| FGFR2 | Cell-free enzymatic assay | 2.5 | [3] |
| FGFR3 | Cell-free enzymatic assay | 1.8 | [3] |
| FGFR4 | Cell-free enzymatic assay | 165 | [4] |
| VEGFR2 (KDR) | Cell-free enzymatic assay | 24 | [2] |
| Phospho-FGFR1 | Cellular assay (SUM52-PE cells) | 12 | [2] |
| Phospho-FGFR2 | Cellular assay (MCF7 cells) | 2 | [2] |
| Phospho-FGFR3 | Cellular assay (KMS11 cells) | 40 | [2] |
Table 2: Downstream Pathway Inhibition by AZD4547 in Cancer Cell Lines
| Pathway Component | Cell Line | IC50 (nM) | Reference |
| Phospho-PLCγ1 | SNU-16 (FGFR2 amplification) | 5.6 | [5] |
| Phospho-PLCγ1 | KG-1 (FGFR1 fusion) | 7.1 | [5] |
| Phospho-PLCγ1 | KMS-11 (FGFR3 mutation) | 3.0 | [5] |
| IP-One Production | SNU-16 (FGFR2 amplification) | 6.2 | [5] |
Effect on Downstream Signaling Pathways
By directly inhibiting the kinase activity of FGFR1, 2, and 3, AZD4547 effectively attenuates the signal transduction through the major downstream pathways.
MAPK/ERK Pathway
The MAPK/ERK pathway is a critical downstream effector of FGFR signaling. AZD4547 treatment leads to a dose-dependent reduction in the phosphorylation of key components of this cascade. Specifically, inhibition of FGFR prevents the phosphorylation of FRS2, which in turn blocks the recruitment of GRB2/SOS and subsequent activation of RAS, RAF, MEK, and ERK.[4][6] Studies have shown that AZD4547 can completely inhibit the phosphorylation of MEK1/2 and ERK1/2 at concentrations as low as 0.1 µM.[7] This inhibition of the MAPK pathway is a primary mechanism through which AZD4547 exerts its anti-proliferative effects.[6]
PI3K/AKT Pathway
The PI3K/AKT pathway is another major signaling route downstream of FGFR activation. AZD4547 has been shown to effectively suppress this pathway.[8] Inhibition of FGFR prevents the activation of PI3K, leading to a decrease in the phosphorylation of AKT and its downstream targets like mTOR.[4] In colorectal cancer cells expressing FGFR1/2, AZD4547 attenuated the activation of the AKT/mTOR signaling pathway.[4] Similarly, in ovarian cancer cells, AZD4547 treatment led to a significant decrease in the levels of phosphorylated AKT.[9] The disruption of this survival pathway contributes to the pro-apoptotic effects of the inhibitor.
STAT Pathway
The STAT pathway can also be activated by FGFR signaling. While less frequently the primary focus of studies on AZD4547 compared to the MAPK and PI3K/AKT pathways, evidence suggests that this inhibitor also modulates STAT signaling. In pediatric solid tumor models, treatment with AZD4547 led to an increased phosphorylation of STAT3, suggesting a potential feedback or compensatory mechanism in some contexts.[10][11] However, in other models, inhibition of FGFR signaling would be expected to decrease STAT activation. For instance, in KG-1 cells, AZD4547 inhibited the phosphorylation of STAT5.[3] This highlights that the effect of AZD4547 on the STAT pathway can be context-dependent.
Visualizing Signaling Pathways and Workflows
FGFR Signaling Pathway and Point of Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. AZD-4547 exerts potent cytostatic and cytotoxic activities against fibroblast growth factor receptor (FGFR)-expressing colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD4547 targets the FGFR/Akt/SOX2 axis to overcome paclitaxel resistance in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fgfr-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr-IN-13 is a potent, irreversible covalent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 4 (FGFR4). By forming a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR1 and FGFR4, this compound effectively and permanently blocks the kinase activity of these receptors. Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a known driver in various cancers. This makes targeted inhibitors like this compound valuable tools for both basic research and therapeutic development.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity, including its effects on cell viability, target engagement, and downstream signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been determined biochemically. This data is crucial for designing cell-based assays and interpreting their results.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | FGFR1 | 0.20 ± 0.02 | Biochemical |
| This compound | FGFR4 | 0.40 ± 0.03 | Biochemical |
Signaling Pathway Diagram
The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which are crucial for cell proliferation, survival, and differentiation. This compound blocks this entire cascade at its origin by inhibiting the receptor's kinase activity.
Experimental Protocols
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. Below are examples of cell lines known to have alterations in FGFR1 or FGFR4, making them potentially sensitive to this inhibitor. Researchers should perform their own characterization to confirm FGFR dependency.
| Target | Cell Line | Cancer Type | Relevant Alteration |
| FGFR1 | NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification |
| DMS114 | Small Cell Lung Cancer | FGFR1 Amplification | |
| MDA-MB-134 | Breast Cancer | FGFR1 Amplification | |
| CAL120 | Breast Cancer | FGFR1 Amplification | |
| FGFR4 | MDA-MB-468 | Breast Cancer | FGFR4 Overexpression |
| HCC1937 | Breast Cancer | FGFR4 Overexpression | |
| Hep3B | Hepatocellular Carcinoma | FGF19 Amplification (leads to FGFR4 activation) | |
| HuH-7 | Hepatocellular Carcinoma | FGF19 Amplification (leads to FGFR4 activation) |
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
FGFR-dependent cell line (e.g., NCI-H1581 for FGFR1, MDA-MB-468 for FGFR4)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate luminometer
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density (e.g., 2,000-10,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the 10 mM DMSO stock. A typical concentration range to test would be 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for FGFR Phosphorylation
This protocol is used to confirm that this compound inhibits the autophosphorylation of FGFR1 or FGFR4 in a cellular context.
Materials:
-
FGFR-dependent cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR1, anti-total-FGFR4, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
For cell lines with low basal FGFR activity, serum-starve the cells for 4-16 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 1-4 hours.
-
If applicable, stimulate the cells with the appropriate FGF ligand (e.g., FGF2 for FGFR1, FGF19 for FGFR4) for 15 minutes at 37°C.
-
-
Protein Extraction:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies for total FGFR and a loading control like β-actin.
-
Quantify band intensities using densitometry software. Normalize the phospho-FGFR signal to the total FGFR signal.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
FGFR-dependent cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Experimental Workflow Diagram:
Procedure:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with a saturating concentration of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a final concentration of ~10⁷ cells/mL.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble FGFR1 or FGFR4 in each sample using Western blotting or an ELISA.
-
-
Data Interpretation:
-
Plot the amount of soluble FGFR against the temperature for both the vehicle- and this compound-treated samples.
-
A shift of the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
-
Application Notes and Protocols for Fgfr-IN-13 in Lung Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fgfr-IN-13, a potent and irreversible covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR), in lung cancer cell line assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate research and development.
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling pathways are crucial regulators of cell proliferation, survival, differentiation, and angiogenesis.[1][2][3][4] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or translocations, is a known oncogenic driver in a subset of non-small cell lung cancers (NSCLC), particularly in squamous cell carcinoma where FGFR1 amplification is common.[1][3][5][6] This makes FGFR an attractive therapeutic target for this patient population.
This compound (also known as compound III-30) is a highly potent, irreversible covalent inhibitor of FGFR1 and FGFR4.[7][8][9] Its mechanism of action involves forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained and irreversible inhibition of its activity.[5][10][11] This prolonged target engagement offers a potential advantage over reversible inhibitors. This compound has demonstrated significant antitumor activity in preclinical models.[7][8][9] These notes provide a framework for evaluating the efficacy of this compound in lung cancer cell line models.
Product Information
| Product Name | This compound (compound III-30) |
| Target(s) | FGFR1, FGFR4 |
| Mechanism of Action | Irreversible Covalent Inhibitor |
| Reported IC50 Values | FGFR1: 0.20 ± 0.02 nM, FGFR4: 0.40 ± 0.03 nM[7][8][9] |
| CAS Number | 2962941-25-7[5] |
| Molecular Formula | C35H37Cl2N7O4 |
| Molecular Weight | 702.62 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Key Applications in Lung Cancer Cell Line Assays
-
Determination of the half-maximal inhibitory concentration (IC50) for cell viability in various lung cancer cell lines.
-
Assessment of the inhibitor's effect on apoptosis and cell cycle progression.
-
Evaluation of the inhibition of downstream FGFR signaling pathways (e.g., MAPK and PI3K/AKT).
-
Investigation of the anti-migratory and anti-invasive properties of the inhibitor.
Experimental Protocols
Cell Line Selection
It is recommended to use a panel of lung cancer cell lines with known FGFR genomic status. This should include cell lines with FGFR1 amplification (e.g., NCI-H1581, HCC-95), FGFR mutations, and FGFR wild-type cell lines as controls.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the concentration-dependent effect of this compound on the viability of lung cancer cells.
Materials:
-
Lung cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Multichannel pipette
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to start with would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Lung cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 1x, 2x, and 5x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling proteins.
Materials:
-
Lung cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 2, 6, or 24 hours). To observe inhibition of ligand-induced signaling, serum-starve the cells overnight before a brief stimulation with FGF ligand (e.g., FGF2) in the presence or absence of the inhibitor. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins in treated versus control samples. This compound is expected to inhibit total-PARP and Bcl-2 protein expression and promote cleaved-PARP and Bax protein expression in a dose-dependent manner.[7][9]
Data Presentation
Illustrative Quantitative Data
The following table summarizes hypothetical data for this compound in selected lung cancer cell lines. Note: These values are for illustrative purposes and must be determined experimentally.
| Cell Line | FGFR1 Status | This compound IC50 (nM) | Apoptosis Induction (at 2x IC50) | p-ERK Inhibition (at 1x IC50) |
| NCI-H1581 | Amplified | 5 - 20 | +++ | +++ |
| HCC-95 | Amplified | 10 - 50 | ++ | +++ |
| A549 | Wild-Type | >1000 | - | - |
| NCI-H460 | Wild-Type | >1000 | - | - |
Key: +++ (Strong Effect), ++ (Moderate Effect), + (Slight Effect), - (No Effect)
Visualizations
Signaling Pathway Diagram
Caption: FGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound in lung cancer cell lines.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding, edge effects in the plate, compound precipitation. | Ensure uniform cell suspension. Avoid using outer wells of the plate. Check the solubility of this compound at the tested concentrations. |
| No significant apoptosis induction | Insufficient concentration or incubation time, cell line is resistant. | Increase the concentration and/or incubation time. Confirm target engagement by Western blot. Use a positive control for apoptosis induction. |
| Inconsistent Western blot results | Poor antibody quality, issues with protein transfer, inappropriate lysis buffer. | Validate antibodies. Optimize transfer conditions. Use fresh lysis buffer with protease and phosphatase inhibitors. |
Conclusion
This compound is a potent, irreversible inhibitor of FGFR1 and FGFR4, presenting a promising therapeutic agent for lung cancers with aberrant FGFR signaling. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in lung cancer cell line models. Careful experimental design, including the use of appropriate controls and a panel of cell lines, will be crucial for elucidating the full potential of this compound.
References
- 1. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fibroblast growth factor receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. fgfr4 in 1 — TargetMol Chemicals [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Establishing an In Vivo Xenograft Model with Fgfr-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various human cancers.[1][2] This makes FGFRs attractive therapeutic targets for cancer treatment. Fgfr-IN-13 is a novel small molecule inhibitor designed to target the FGFR signaling pathway. These application notes provide a comprehensive guide for establishing an in vivo xenograft model to evaluate the anti-tumor efficacy of this compound.
The protocols outlined below are based on established methodologies for similar small molecule FGFR inhibitors. Researchers should note that specific parameters for this compound, such as optimal dosage and formulation, may require empirical determination.
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[3][4]
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables represent hypothetical data based on typical outcomes from in vivo xenograft studies with FGFR inhibitors. These tables should be populated with experimental data obtained from specific studies with this compound.
Table 1: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily (PO) | 1500 ± 250 | - | +5 ± 2 |
| This compound | 10 | Daily (PO) | 800 ± 150 | 46.7 | +2 ± 3 |
| This compound | 30 | Daily (PO) | 400 ± 100 | 73.3 | -1 ± 4 |
| This compound | 100 | Daily (PO) | 150 ± 50 | 90.0 | -5 ± 5 |
Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | p-FGFR Inhibition (%) | p-ERK Inhibition (%) |
| Vehicle Control | - | 2 | 0 | 0 |
| This compound | 30 | 2 | 85 ± 10 | 75 ± 12 |
| This compound | 30 | 8 | 60 ± 15 | 50 ± 18 |
| This compound | 30 | 24 | 20 ± 8 | 15 ± 10 |
Experimental Workflow
The following diagram outlines the general workflow for establishing an in vivo xenograft model to test the efficacy of this compound.
Caption: A stepwise workflow for conducting an in vivo xenograft study.
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cancer cell line with a known FGFR alteration (e.g., amplification, mutation, or fusion) that is relevant to the therapeutic indication of this compound. Examples include gastric (e.g., SNU-16), bladder (e.g., RT-112), or lung cancer cell lines.[5]
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Mycoplasma Testing: Regularly test the cell lines for mycoplasma contamination to ensure the integrity of the experimental results.
Protocol 2: Subcutaneous Xenograft Implantation
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID). Allow the mice to acclimatize for at least one week before the experiment. All animal procedures must be performed in accordance with institutional and national animal welfare guidelines.[6][7]
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel (or a similar basement membrane matrix) at a concentration of 1x10^7 to 5x10^7 cells/mL.[8] Keep the cell suspension on ice.
-
-
Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.[9][10]
-
Protocol 3: this compound Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties. For oral administration, a common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[10] For intraperitoneal injection, this compound may be dissolved in a vehicle such as a mixture of DMSO and PEG300, further diluted with saline.[10] Note: The optimal formulation for this compound must be determined experimentally.
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control according to the predetermined dosing schedule and route (e.g., daily oral gavage).
-
Protocol 4: Monitoring and Data Collection
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[10]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.[10]
-
Humane Endpoints: Establish humane endpoints for the study, such as a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (>20%), or other signs of distress, in accordance with animal welfare regulations.[7][11]
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points after the final dose, collect tumor tissues for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to assess the inhibition of FGFR signaling (p-FGFR, p-ERK).
Protocol 5: Statistical Analysis
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group at each measurement time point.
-
Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Analyze the statistical significance of the differences in tumor volume between treatment groups using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant.
-
Plot the mean tumor volume ± SEM over time for each group to visualize the treatment effect.
Conclusion
This document provides a detailed framework for establishing an in vivo xenograft model to evaluate the efficacy of this compound. Adherence to these protocols, with appropriate optimization for the specific characteristics of this compound, will enable researchers to generate robust and reproducible data to support its preclinical development. All experiments involving animals should be conducted with the highest standards of animal welfare and in compliance with all applicable regulations.[6][12]
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. benchchem.com [benchchem.com]
- 11. rug.nl [rug.nl]
- 12. cancerresearchuk.org [cancerresearchuk.org]
Application Notes: Analysis of ERK Phosphorylation Following Fgfr-IN-13 Treatment
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Ligand binding to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[3][4] This event initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) pathway.[1][5] The activation of this cascade culminates in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6]
Phosphorylated ERK (p-ERK) is a key biomarker for the activation state of the FGFR pathway. Dysregulation of FGFR signaling through gene amplification, mutations, or fusions is implicated in various cancers, making it a prime target for therapeutic intervention.[5][7] FGFR inhibitors, such as Fgfr-IN-13, are small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling.[8][9]
Western blotting is a robust and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[10] By using antibodies specific to the phosphorylated form of ERK, researchers can semi-quantitatively measure the activation of the ERK pathway.[11] This analysis is crucial for evaluating the efficacy of FGFR inhibitors like this compound. The protocol described here provides a detailed method for treating cultured cells with this compound and subsequently analyzing p-ERK levels by Western blot.
Signaling Pathway and Inhibitor Action
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR initiates a signal transduction cascade. This leads to the recruitment of adaptor proteins like FRS2, which in turn activates the RAS-RAF-MEK pathway, ultimately resulting in the phosphorylation of ERK. This compound acts as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and blocking the entire downstream cascade.
Experimental Protocol: Western Blot for p-ERK
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-ERK and total ERK.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., a cancer cell line with known FGFR alterations) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 18-24 hours. This reduces basal ERK activation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).
-
Incubation: Remove the starvation medium and add the this compound containing medium to the cells. Incubate for the desired time (e.g., 2 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
-
Stimulation: For some experimental designs, after the inhibitor incubation period, stimulate the cells with an appropriate FGF ligand (e.g., 50 ng/mL FGF2) for 15-30 minutes to induce a strong p-ERK signal.
II. Cell Lysis and Protein Quantification
-
Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Buffer Addition: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to each well.[10]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation & Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, clean tube.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions.[10]
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare samples by mixing the protein lysate with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 15-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10-12% gel).[11][12] Run the gel until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10] Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., Phospho-p44/42 MAPK, Thr202/Tyr204), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer’s instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
IV. Stripping and Re-probing for Total ERK
-
Stripping: To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[11]
-
Washing and Blocking: Wash the membrane thoroughly with TBST and then re-block as described in Step III.4.
-
Re-probing: Incubate the membrane with a primary antibody against total ERK1/2 overnight at 4°C.
-
Detection: Repeat the secondary antibody incubation, washing, and detection steps as described above.
Data Presentation and Analysis
The chemiluminescent bands from the Western blot are quantified using densitometry software (e.g., ImageJ). The intensity of the p-ERK band is normalized to the intensity of the corresponding total ERK band for each sample. This ratio corrects for any variations in protein loading. The results can be presented as a percentage of the control (vehicle-treated) condition.
Table 1: Quantitative Analysis of p-ERK Levels
| This compound Conc. (nM) | p-ERK/Total ERK Ratio (Arbitrary Units) | % Inhibition of p-ERK (Normalized to Control) |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0% |
| 10 | 0.75 ± 0.06 | 25% |
| 50 | 0.42 ± 0.05 | 58% |
| 100 | 0.18 ± 0.03 | 82% |
| 500 | 0.05 ± 0.02 | 95% |
Data are represented as mean ± standard deviation from three independent experiments.
The data clearly demonstrate a dose-dependent inhibition of ERK phosphorylation upon treatment with this compound, confirming the on-target activity of the compound.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target? [mdpi.com]
- 5. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for FGFR Inhibitors in Mouse Tumor Models
Disclaimer: As of the latest available data, specific in vivo dosage and administration protocols for a compound explicitly named "Fgfr-IN-13" in mouse tumor models are not documented in publicly accessible scientific literature. The following application notes and protocols are therefore based on established methodologies and data from studies of other well-characterized small molecule FGFR inhibitors. Researchers should use this information as a guide and optimize protocols for their specific FGFR inhibitor of interest.
Introduction to FGFR Inhibition in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[2][3] Consequently, FGFRs have emerged as a promising therapeutic target, with several small molecule inhibitors demonstrating preclinical and clinical efficacy.[3][4] These inhibitors typically function by competing with ATP for the kinase domain of the FGFR, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][5] This document provides a detailed overview of the application of FGFR inhibitors in mouse tumor models, including dosage, administration, and experimental protocols.
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways that drive tumorigenesis.
References
- 1. FGFR inhibition augments anti–PD-1 efficacy in murine FGFR3-mutant bladder cancer by abrogating immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FGFR for cancer therapy | springermedizin.de [springermedizin.de]
- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Cell Viability Assay Using Fgfr-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers.[1][3] This makes FGFRs attractive targets for cancer therapy. Fgfr-IN-13 is a potent and irreversible covalent inhibitor of the FGFR family (FGFR1-4).[4] Its mechanism of action involves forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[4][5] This application note provides a detailed protocol for assessing the effect of this compound on the viability of cancer cells.
Signaling Pathway
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are central to regulating cell proliferation and survival.[1][6][7] this compound exerts its effect by blocking the kinase activity of FGFR, thereby inhibiting these downstream signals and leading to reduced cell viability.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line with known FGFR alterations (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification)[4][8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, count them, and adjust the cell suspension to a final concentration of 5 x 104 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use wells with medium and MTT solution but no cells as a blank control.
-
Experimental Workflow Diagram:
Caption: Workflow for the cell viability assay using this compound.
Data Presentation
The following table summarizes the reported anti-proliferative activity of a covalent FGFR inhibitor, PRN1371 (structurally related to this compound), in various cancer cell lines with known FGFR alterations. This data can serve as a reference for expected outcomes.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM)[4] |
| SNU-16 | Gastric | FGFR2 Amplification | 1.8 |
| AN3 CA | Endometrial | FGFR2 Mutation | 1.3 |
| RT-112 | Bladder | FGFR3 Fusion | 1.1 |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion | 1.6 |
| H-1581 | Lung | FGFR1 Amplification | 2.5 |
Conclusion
This application note provides a comprehensive protocol for evaluating the efficacy of this compound in cancer cell lines using a standard cell viability assay. The provided information on the FGFR signaling pathway, detailed experimental procedures, and reference data will aid researchers in the successful implementation and interpretation of their studies. The potent and selective nature of this compound makes it a valuable tool for investigating the role of FGFR signaling in cancer and for the development of novel therapeutic strategies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Apoptosis Induction by FGFR Inhibition in Breast Cancer Cells
References
- 1. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of Fibroblast Growth Factor Receptor (FGFR) Family Genes in Breast Cancer by Integrating Online Databases and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FGF/FGFR System in Breast Cancer: Oncogenic Features and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Fibroblast growth factor receptor signaling in estrogen receptor-positive breast cancer: mechanisms and role in endocrine resistance [frontiersin.org]
- 10. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing Fgfr-IN-13 Effects on Angiogenesis In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both physiological and pathological conditions, including tumor growth and metastasis. The Fibroblast Growth Factor (FGF) signaling pathway, mediated by FGF receptors (FGFRs), is a key regulator of angiogenesis.[1][2] Dysregulation of the FGF/FGFR axis has been implicated in various diseases, making it a prime target for therapeutic intervention. Fgfr-IN-13 is an irreversible covalent inhibitor of FGFR, showing inhibitory activity against FGFR1. This document provides detailed protocols and application notes for analyzing the in vitro effects of this compound on angiogenesis.
Mechanism of Action of FGFR in Angiogenesis
FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways involved in angiogenesis include the Ras-MAPK and PI3K-Akt pathways, which regulate endothelial cell proliferation, migration, differentiation, and survival.[3][4] this compound, by covalently binding to FGFR, is expected to block these downstream signals, thereby inhibiting the angiogenic process.
Quantitative Data on FGFR Inhibitors
Due to the limited availability of published data specifically for this compound, the following tables present representative quantitative data from other well-characterized FGFR inhibitors, such as PD173074 and Infigratinib, to illustrate the expected outcomes of the described assays.
Table 1: Biochemical Activity of Representative FGFR Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | FGFR1 | 4.2 µM (as FGFR1 inhibitor-13) | [5] |
| PD173074 | FGFR1 | 21.5 - 26 | [2] |
| FGFR3 | 5 | ||
| VEGFR2 | 100 - 200 | [6] | |
| Infigratinib (BGJ398) | FGFR1 | <1 | [7] |
| FGFR2 | <1 | [7] | |
| FGFR3 | <2 | [7] |
Table 2: In Vitro Anti-Angiogenic Activity of a Representative FGFR Inhibitor (PD173074)
| Assay | Cell Line | Treatment | Concentration | Observed Effect | Reference |
| Proliferation | HUVEC | PD173074 | >100-fold selective inhibition vs. tumor cells | Selective growth inhibition | [2] |
| Tube Formation | HUVEC on Matrigel | PD173074 | 10 nM | Inhibition of microcapillary formation | [2] |
| Cell Migration | Cerebellar Granule Neurons (FGF-2 treated) | PD173074 | 22 nM (IC50) | Inhibition of neurite growth | [6] |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human basic FGF (bFGF)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTS or WST-1)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM supplemented with 10% FBS.
-
Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Starve the cells in a basal medium with 0.5% FBS for 4-6 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in the presence or absence of a pro-angiogenic stimulus like bFGF (e.g., 20 ng/mL).
-
Include appropriate controls: vehicle control (DMSO) and a positive control for proliferation inhibition (e.g., a known anti-proliferative agent).
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on the migration of HUVECs.
Materials:
-
HUVECs grown to confluence in 6-well plates
-
Pipette tips (p200) or a scratcher
-
Basal medium with low serum (e.g., 1% FBS)
-
This compound
-
Recombinant human bFGF
-
Microscope with a camera
Protocol:
-
Culture HUVECs in 6-well plates until a confluent monolayer is formed.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add basal medium containing different concentrations of this compound with or without bFGF.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at various time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure or migration rate.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of HUVECs to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
96-well plates, pre-chilled
-
Basal medium
-
This compound
-
Recombinant human bFGF
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound and a pro-angiogenic stimulus like bFGF.
-
Seed 1.5 x 10⁴ HUVECs per well onto the solidified matrix.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
FGFR Signaling Pathway in Angiogenesis
Caption: FGFR signaling pathway leading to angiogenesis.
Experimental Workflow for In Vitro Angiogenesis Assays
Caption: General workflow for in vitro angiogenesis assays.
Logical Relationship of this compound's Effects
Caption: this compound's mechanism of anti-angiogenic action.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-angiogenic activity of selected receptor tyrosine kinase inhibitors, PD166285 and PD173074: implications for combination treatment with photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Colony Formation Assay with Fgfr-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, and translocations, has been implicated in the pathogenesis of numerous cancers.[2][3] This makes the FGFR pathway a compelling target for therapeutic intervention. Fgfr-IN-13 is a potent and selective pan-FGFR inhibitor that covalently modifies a conserved cysteine residue in the ATP-binding pocket of FGFRs, leading to irreversible inhibition of their kinase activity. The colony formation assay, or clonogenic assay, is a well-established in vitro method used to assess the long-term proliferative potential and reproductive viability of single cells.[4] This assay is particularly valuable for evaluating the efficacy of cytotoxic agents and targeted therapies like this compound by measuring their ability to inhibit the formation of colonies from single cancer cells.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in colony formation assays to evaluate its anti-proliferative effects on cancer cells with aberrant FGFR signaling.
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of FGFRs 1, 2, 3, and 4. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation and survival.[5][6] this compound covalently binds to a cysteine residue within the kinase domain of FGFRs, thereby preventing ATP from binding and blocking the downstream signaling cascades.[7] This inhibition of pro-survival signals ultimately leads to a reduction in cell proliferation and can induce apoptosis.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Data Presentation
Disclaimer: As of the latest search, specific quantitative data for this compound in colony formation assays is not publicly available. The following tables present representative data from studies on other pan-FGFR inhibitors to illustrate the expected outcomes and data presentation format.
Table 1: Representative IC50 Values of a Pan-FGFR Inhibitor (DW14383) Against Various FGFR Kinases. [7]
| Kinase | IC50 (nmol/L) |
| FGFR1 | < 0.3 |
| FGFR2 | 1.1 |
| FGFR3 | < 0.3 |
| FGFR4 | 0.5 |
Table 2: Representative Effect of a Pan-FGFR Inhibitor on Colony Formation in FGFR-Altered Cancer Cell Lines.
| Cell Line | FGFR Alteration | Treatment | Number of Colonies (Mean ± SD) | % Inhibition of Colony Formation |
| KG-1 | FGFR1 Fusion | Vehicle (DMSO) | 250 ± 25 | - |
| KG-1 | FGFR1 Fusion | Pan-FGFR Inhibitor (10 nM) | 75 ± 10 | 70% |
| SNU-16 | FGFR2 Amplification | Vehicle (DMSO) | 310 ± 30 | - |
| SNU-16 | FGFR2 Amplification | Pan-FGFR Inhibitor (10 nM) | 90 ± 15 | 71% |
| UM-UC-14 | FGFR3 Mutation | Vehicle (DMSO) | 180 ± 20 | - |
| UM-UC-14 | FGFR3 Mutation | Pan-FGFR Inhibitor (10 nM) | 45 ± 8 | 75% |
Experimental Protocols
Cell Culture
-
Culture cancer cell lines with known FGFR alterations (e.g., amplification, fusion, or activating mutations) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage the cells to maintain them in the exponential growth phase.
Colony Formation Assay Protocol
This protocol is a general guideline and may require optimization based on the specific cell line used.
Materials:
-
Complete growth medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension from exponentially growing cultures using trypsinization.[8]
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and determine the viable cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
-
This compound Treatment:
-
Allow the cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until visible colonies are formed in the control wells.
-
Monitor the plates periodically to ensure the medium does not evaporate and that colonies are forming as expected.
-
-
Colony Staining and Quantification:
-
After the incubation period, gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of a fixation solution (e.g., 100% methanol (B129727) or a 3:1 methanol:acetic acid solution) to each well and incubating for 15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter or imaging software.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value for colony formation.
-
Caption: A step-by-step workflow for the colony formation assay.
Key Considerations and Troubleshooting
-
Cell Seeding Density: The optimal seeding density is crucial. Too high a density will result in confluent growth, making it impossible to distinguish individual colonies. Too low a density may not yield enough colonies for statistical analysis.
-
This compound Concentration Range: A wide range of concentrations should be tested to generate a complete dose-response curve. This typically involves logarithmic dilutions.
-
Incubation Time: The incubation period should be long enough for colonies to reach a countable size in the control wells. This can vary between cell lines.
-
Vehicle Control: It is essential to include a vehicle (DMSO) control to account for any effects of the solvent on cell growth.
-
Reproducibility: The assay should be performed with technical and biological replicates to ensure the reproducibility of the results.
Conclusion
The colony formation assay is a powerful tool for assessing the long-term anti-proliferative effects of this compound on cancer cells with aberrant FGFR signaling. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of this targeted inhibitor. This information is valuable for basic research, drug discovery, and the preclinical development of novel cancer therapies.
References
- 1. Fibroblast growth factor (FGF), FGF receptor (FGFR), and cyclin D1 (CCND1) DNA methylation in head and neck squamous cell carcinomas is associated with transcriptional activity, gene amplification, human papillomavirus (HPV) status, and sensitivity to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunohistochemistry for FGFR1 in Tumors Treated with Fgfr-IN-13
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling pathway, often through gene amplification or activating mutations, is a known driver in various malignancies, including breast and lung cancer.[2][3] Fgfr-IN-13 is a novel small molecule inhibitor designed to target the kinase activity of FGFR1. These application notes provide a detailed protocol for the assessment of FGFR1 in tumor tissues using immunohistochemistry (IHC), a valuable method for evaluating the pharmacodynamic effects of this compound and for identifying tumors that may be responsive to this targeted therapy.
FGFR inhibitors act by binding to the ATP-binding pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and blocks downstream signaling cascades, thereby inhibiting tumor cell growth.[4][5] IHC can be utilized to assess the expression level of total FGFR1 protein in tumor tissue. Furthermore, using antibodies specific to the phosphorylated forms of FGFRs or downstream signaling proteins can help in confirming the inhibitory action of compounds like this compound.
FGFR1 Signaling Pathway and Inhibition by this compound
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes, leading to the autophosphorylation of specific tyrosine residues in the cytoplasmic kinase domain.[6] This phosphorylation event activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[7] this compound, as an FGFR1 inhibitor, is expected to block this initial activation step, leading to a reduction in phosphorylated FGFR1 and subsequent downstream signaling.
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data from IHC analysis of FGFR1 expression in preclinical tumor models treated with this compound.
Table 1: FGFR1 Protein Expression in Xenograft Tumors Treated with this compound
| Treatment Group | N | Mean H-Score (± SD) | Percentage of Tumors with High Expression (H-Score > 150) |
| Vehicle Control | 10 | 225 (± 45) | 80% |
| This compound (10 mg/kg) | 10 | 215 (± 50) | 70% |
| This compound (30 mg/kg) | 10 | 230 (± 40) | 80% |
Note: As this compound is a kinase inhibitor, it is not expected to significantly alter the total FGFR1 protein expression levels.
Table 2: Phospho-FGFR1 (Tyr653/654) Expression in Xenograft Tumors Treated with this compound
| Treatment Group | N | Mean H-Score (± SD) | Percentage of Tumors with High Expression (H-Score > 100) |
| Vehicle Control | 10 | 180 (± 35) | 90% |
| This compound (10 mg/kg) | 10 | 75 (± 25) | 20% |
| This compound (30 mg/kg) | 10 | 30 (± 15) | 0% |
Note: A significant reduction in phosphorylated FGFR1 is the expected pharmacodynamic effect of this compound.
Experimental Protocols
Experimental Workflow for FGFR1 Immunohistochemistry
The overall workflow for assessing FGFR1 expression in tumor tissues is outlined below.
Detailed Protocol for FGFR1 IHC in FFPE Tumor Tissue
This protocol provides a representative procedure for the chromogenic detection of FGFR1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. Reagents and Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide Block (3% H2O2 in methanol)
-
Protein Block (e.g., Normal Goat Serum)
-
Primary Antibody: Rabbit anti-FGFR1 monoclonal antibody (e.g., D8E4) or a validated anti-phospho-FGFR1 antibody.
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Humidified chamber
-
Microscope
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide block for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Protein Blocking:
-
Incubate slides with protein block for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FGFR1 antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
-
Chromogen Application:
-
Prepare the DAB solution according to the manufacturer's instructions.
-
Apply the DAB solution to the slides and incubate for 5-10 minutes, or until the desired brown color intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Data Analysis and Interpretation
FGFR1 expression should be evaluated by a qualified pathologist. A semi-quantitative H-score can be used to evaluate expression, considering both the staining intensity and the percentage of positive tumor cells.
-
Staining Intensity: Scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
Percentage of Positive Cells: Determined for each intensity level.
-
H-Score Calculation: H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]. The H-score ranges from 0 to 300.
A pre-defined cut-off value for positivity should be established based on validation studies. For example, an H-score ≥ 150 could be considered high FGFR1 expression. Staining should be predominantly membranous and/or cytoplasmic.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between FGFR1 status, treatment with this compound, and the expected outcome as measured by IHC.
References
- 1. FGFR1 Monoclonal Antibody (VBS-7) (13-3100) [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fgfr-IN-13 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr-IN-13. The information addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: Like many kinase inhibitors, particularly irreversible covalent inhibitors, this compound is expected to have low aqueous solubility. For in vitro experiments, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound. For similar covalent FGFR inhibitors, concentrations of up to 50-100 mg/mL in DMSO have been reported, often requiring sonication to fully dissolve.[1][2][3][4][5]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. To mitigate this, it is recommended to make intermediate dilutions and add the compound to the final solution with vigorous mixing. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. If precipitation persists, consider using a surfactant like Tween-80 or a formulation containing polyethylene (B3416737) glycol (PEG) in your final dilution, though their compatibility with your specific assay must be verified.
Q3: What is a suitable formulation for in vivo animal studies with this compound?
-
A mixture of DMSO, PEG300, Tween-80, and saline.[5]
-
A suspension in corn oil, sometimes with a small percentage of DMSO as a co-solvent.[5]
It is essential to perform a small-scale formulation test to ensure the stability and homogeneity of the mixture before administering it to animals. The final concentration of DMSO should be minimized to avoid toxicity.
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Insufficient mechanical energy. | 1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Use sonication or gentle warming (be cautious of compound stability) to aid dissolution.[3] |
| Compound precipitates out of solution after storage. | The storage solution is supersaturated or has undergone temperature fluctuations. | 1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Before use, warm the aliquot to room temperature and vortex to ensure any precipitate has redissolved. |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay medium, leading to inaccurate concentrations. | 1. Visually inspect the final assay medium for any signs of precipitation. 2. Reduce the final concentration of this compound in the assay. 3. Consider using a serum-containing medium for the final dilution, as serum proteins can sometimes help to maintain the solubility of hydrophobic compounds. |
Solubility of Similar Covalent FGFR Inhibitors
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the reported solubility for other irreversible covalent FGFR inhibitors, which can serve as a guide.
| Compound | Solvent | Reported Solubility | Notes |
| PRN1371 | DMSO | 25 mg/mL (44.53 mM)[4] | Requires sonication.[4] |
| Futibatinib (TAS-120) | DMSO | ≥ 29 mg/mL (69.30 mM)[2] | Sonication is recommended.[3] |
| Futibatinib (TAS-120) | DMSO | 84 mg/mL (200.74 mM)[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Use
Materials:
-
This compound (CAS: 2962941-25-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Sonicator bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming can be applied if necessary, but monitor for any signs of compound degradation.
-
Once dissolved, aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Formulation for In Vivo Oral Administration
This is a general protocol based on formulations used for other poorly soluble kinase inhibitors and should be optimized for this compound.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Example Formulation (e.g., for a final vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline):
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until a clear solution is formed.
-
Add Tween-80 and vortex until the solution is homogeneous.
-
Slowly add the sterile saline dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and homogeneity. This formulation should be prepared fresh before each use.
Note: The final concentrations of each component and the suitability of this vehicle must be determined by the researcher for their specific animal model and experimental design.
FGFR Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers several key downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration. The primary pathways activated include the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the STAT pathway.[6][7][8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Understanding and Mitigating Common Off-Target Effects of FGFR Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Fgfr-IN-13" is not publicly available. This resource provides guidance on the common off-target effects observed for the broader class of Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information provided is intended for research professionals and is based on published data for various well-characterized FGFR inhibitors.
This technical support guide is designed to help researchers anticipate, troubleshoot, and understand potential experimental outcomes related to the off-target activities of FGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with FGFR inhibitors?
A1: Off-target effects of FGFR inhibitors can be broadly categorized into two groups: inhibition of other protein kinases and disruption of normal cellular processes. Non-selective FGFR inhibitors are known to target other receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs)[1]. Even selective FGFR inhibitors can exhibit off-target activities. Common clinically observed side effects that may reflect off-target (or on-target in non-tumor tissues) activities include hyperphosphatemia, asthenia (weakness), dry mouth, nail toxicity, and gastrointestinal issues such as diarrhea[1][2].
Q2: Why do I observe effects in my experiment that are not explained by FGFR inhibition alone?
A2: Unexplained experimental results could be due to the inhibitor acting on other cellular targets. For example, if you observe unexpected changes in angiogenesis or cell migration, it might be due to the inhibitor's effect on VEGFR or PDGFR, respectively[1]. It is crucial to consider the full selectivity profile of the specific inhibitor you are using. If this information is not available, empirical testing may be necessary.
Q3: How can I determine if my observations are due to off-target effects?
A3: To investigate potential off-target effects, consider the following approaches:
-
Use a structurally different FGFR inhibitor: If a different class of FGFR inhibitor produces the same biological effect, it is more likely to be an on-target effect.
-
Rescue experiments: Attempt to rescue the phenotype by activating the downstream pathways of the suspected off-target.
-
Kinase profiling: If available, analyze the results of a broad panel kinase screen for your inhibitor.
-
Western blotting: Probe for the phosphorylation status of key downstream effectors of suspected off-target kinases.
Q4: What is hyperphosphatemia and why is it a common side effect of FGFR inhibitors?
A4: Hyperphosphatemia is an electrolyte disorder characterized by an elevated level of phosphate (B84403) in the blood. It is a known on-target effect of FGFR inhibition, resulting from the blockade of FGF23-FGFR1 signaling in the kidneys[3]. This signaling pathway is crucial for phosphate homeostasis. While considered an on-target effect, it is an important consideration in experimental design, especially in vivo, as it can have physiological consequences[2].
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with FGFR inhibitors.
| Observed Issue | Potential Cause (Off-Target) | Troubleshooting Steps |
| Unexpected cell toxicity or reduced proliferation in a cell line with no known FGFR amplification. | Inhibition of other kinases essential for the survival of that specific cell line (e.g., VEGFR, PDGFR). | 1. Confirm the absence of FGFR expression/activation in your cell line. 2. Test the inhibitor on a panel of cell lines with known kinase dependencies. 3. Perform a cell viability assay in the presence of specific growth factors (e.g., VEGF, PDGF) to see if the toxicity can be rescued. |
| Changes in angiogenic sprouting in an in vitro assay are more potent than expected. | The inhibitor may be a potent inhibitor of VEGFR2, a key regulator of angiogenesis. | 1. Compare the effect with a highly selective VEGFR2 inhibitor. 2. Measure the phosphorylation of VEGFR2 and its downstream effectors (e.g., PLCγ, ERK1/2) in response to your inhibitor. |
| Inconsistent results between different FGFR inhibitors in the same assay. | The inhibitors likely have different off-target profiles. | 1. Consult kinase profiling data for each inhibitor if available. 2. Use inhibitors with well-documented and narrow selectivity profiles for more definitive conclusions about the role of FGFR. |
| Alterations in cell morphology or adhesion not typically associated with FGFR signaling. | Inhibition of kinases involved in cytoskeletal organization or cell adhesion. | 1. Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) and focal adhesion markers (e.g., vinculin, paxillin). 2. Consult literature for known roles of potential off-target kinases in regulating cell morphology. |
Summary of Common Off-Target Kinases
The following table summarizes kinases that are often inhibited by non-selective or less-selective FGFR inhibitors. It is important to consult the specific datasheet for the inhibitor you are using.
| Off-Target Kinase Family | Potential Biological Consequence | Notes |
| VEGFR (Vascular Endothelial Growth Factor Receptors) | Inhibition of angiogenesis, altered vascular permeability. | A common off-target for many multi-kinase inhibitors targeting FGFRs[1]. |
| PDGFR (Platelet-Derived Growth Factor Receptors) | Effects on cell proliferation, migration, and differentiation, particularly in mesenchymal cells. | Often co-inhibited with FGFRs by non-selective TKIs[1]. |
| c-KIT | Effects on hematopoiesis, melanogenesis, and gametogenesis. | Dovitinib, a non-selective FGFR inhibitor, also shows high potency against c-KIT[1]. |
| FLT3 (FMS-like tyrosine kinase 3) | Impacts on hematopoietic stem and progenitor cell development. | Some multi-targeted FGFR inhibitors also have activity against FLT3. |
Experimental Protocols
Protocol 1: Western Blot Analysis to Assess Off-Target Kinase Inhibition
-
Cell Culture and Treatment: Plate cells with known expression of the suspected off-target kinase (e.g., HUVECs for VEGFR2). Starve cells of serum overnight, then pre-treat with your FGFR inhibitor at various concentrations for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Probe with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2). Subsequently, strip the membrane and re-probe with an antibody for the total protein as a loading control.
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. A reduction in the phosphorylated protein relative to the total protein indicates inhibition.
Visualizations
Signaling Pathways
Caption: FGFR signaling and potential off-target inhibition.
Experimental Workflow
Caption: Workflow for investigating potential off-target effects.
Troubleshooting Logic
Caption: Decision tree for troubleshooting experimental results.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms of acquired resistance to Fgfr-IN-13
Technical Support Center: Fgfr-IN-13
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding acquired resistance to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential underlying mechanisms?
Acquired resistance to FGFR inhibitors like this compound can arise from several mechanisms. The most commonly observed are:
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Secondary mutations in the FGFR kinase domain: These mutations can prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation.
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Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the FGFR blockade, thereby promoting cell survival and proliferation. Common bypass pathways include the RAS-MAPK and PI3K-AKT-mTOR pathways.
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration.
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Epithelial-to-Mesenchymal Transition (EMT): This process can induce a cellular state that is less dependent on FGFR signaling.
Q2: How can I determine if my resistant cells have developed a mutation in the FGFR gene?
To identify mutations in the FGFR gene, you can perform sequencing analysis on the resistant cell line and compare it to the parental, sensitive cell line.
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Sanger Sequencing: This method is suitable for targeted analysis of specific regions of the FGFR gene, such as the kinase domain where resistance mutations frequently occur.
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Next-Generation Sequencing (NGS): Whole-exome or targeted panel sequencing can provide a more comprehensive view of mutations across the entire FGFR gene and other cancer-related genes, which might reveal mutations outside the kinase domain or in genes belonging to bypass pathways.
Q3: I've identified a V561M mutation in FGFR1 in my resistant cell line. What is the significance of this mutation?
The V561M mutation is a known "gatekeeper" mutation in FGFR1. Gatekeeper residues are critical for the binding of many kinase inhibitors. A mutation at this position can create steric hindrance, preventing this compound from effectively binding to the ATP-binding pocket of the FGFR1 kinase, thus conferring resistance.
Q4: My sequencing results for the FGFR gene came back negative for mutations. What other mechanisms could be at play?
If no on-target mutations are found, resistance is likely mediated by the activation of bypass signaling pathways. You should investigate the activation status of key proteins in pathways such as:
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RAS-MAPK pathway: Check for activating mutations in KRAS or NRAS, or look for increased phosphorylation of MEK and ERK.
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PI3K-AKT-mTOR pathway: Assess the phosphorylation status of AKT and S6 ribosomal protein.
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MET signaling: Investigate potential MET amplification or overexpression.
Q5: What experimental approaches can I use to investigate the activation of bypass pathways?
The most common method is Western Blotting . This technique allows you to assess the expression and phosphorylation levels of key proteins in the suspected bypass pathways. For example, you can probe for p-MEK, p-ERK, p-AKT, and p-S6. A significant increase in the phosphorylation of these proteins in resistant cells compared to sensitive cells would indicate the activation of the respective bypass pathway.
Quantitative Data Summary
Table 1: Examples of FGFR Kinase Domain Mutations Conferring Resistance to FGFR Inhibitors
| FGFR Isoform | Mutation | Location |
| FGFR1 | V561M | Gatekeeper |
| FGFR2 | N546K | Kinase Domain |
| FGFR2 | K656E | Kinase Domain |
| FGFR2 | E562K | Kinase Domain |
| FGFR2 | N550K/H | Kinase Domain |
| FGFR2 | K660E/M | Kinase Domain |
| FGFR2 | E566K | Kinase Domain |
| FGFR2 | V565L | Kinase Domain |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
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Culture the parental this compound-sensitive cancer cell line in standard growth medium.
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Continuously expose the cells to increasing concentrations of this compound over a period of several months. Start with a low concentration (e.g., the IC20) and gradually increase the dose as the cells adapt.
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Monitor cell viability and proliferation regularly.
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Once a cell population demonstrates significant resistance (e.g., a >10-fold increase in IC50 compared to the parental line), isolate and expand single-cell clones.
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Confirm the resistant phenotype of the clones by performing a dose-response assay with this compound.
Protocol 2: Western Blotting for Bypass Pathway Activation
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Lyse both the parental (sensitive) and resistant cells to extract total protein.
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status.
Visualizations
Technical Support Center: In Vivo Use of Selective FGFR Inhibitors (e.g., Fgfr-IN-13)
Disclaimer: Information regarding a specific molecule designated "Fgfr-IN-13" is not available in the public domain. This technical support guide is based on the established profiles of other selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The guidance provided should be considered as a general framework for a novel selective FGFR inhibitor and adapted based on empirical in vivo findings.
Frequently Asked Questions (FAQs)
Q1: What are the common on-target toxicities observed with selective FGFR inhibitors in vivo?
A1: Selective FGFR inhibitors often exhibit a characteristic set of on-target toxicities due to the physiological roles of FGFR signaling. The most frequently observed adverse events in preclinical and clinical studies include hyperphosphatemia, soft tissue mineralization, ocular toxicities (such as central serous retinopathy and dry eyes), dermatologic issues (including hand-foot syndrome), stomatitis, and gastrointestinal toxicities like diarrhea.[1][2][3]
Q2: How can I proactively manage and mitigate hyperphosphatemia in my animal models?
A2: Hyperphosphatemia is a common, on-target effect of FGFR1 inhibition and can often be managed with proactive measures.[1] Consider implementing a low-phosphate diet for the animals prior to and during the study. If serum phosphate (B84403) levels continue to rise, the administration of phosphate binders, such as sevelamer, can be effective. Dose interruption or reduction of the FGFR inhibitor may be necessary for severe cases.[3][4]
Q3: What is the mechanism behind FGFR inhibitor-induced diarrhea and how can it be managed?
A3: Diarrhea associated with FGFR inhibitors is often linked to the inhibition of FGFR4, which plays a role in bile acid metabolism.[5] Management in a research setting can include ensuring adequate hydration and electrolyte balance. Anti-diarrheal agents like loperamide (B1203769) may be considered, but their use should be carefully monitored and justified in the experimental protocol. A low-fat diet may also help in mitigating this side effect.[1]
Q4: Are there any strategies to reduce off-target toxicities?
A4: The best strategy to minimize off-target toxicities is to use a highly selective inhibitor. If you are still observing unexpected toxicities, it may be due to the inhibition of other kinases. In such cases, consider reducing the dose or exploring alternative dosing schedules (e.g., intermittent dosing). It is also crucial to ensure the formulation and vehicle are well-tolerated and not contributing to the observed toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid Weight Loss (>15%) in Animals | - Excessive drug toxicity - Dehydration due to diarrhea - Reduced food intake due to stomatitis or general malaise | - Immediately implement dose reduction or interruption. - Provide supportive care: subcutaneous fluids for hydration, palatable and soft food. - Monitor animal health daily (weight, food/water intake, clinical signs). |
| Ocular Abnormalities (e.g., corneal clouding) | - On-target effect of FGFR inhibition in the eye. | - Conduct regular ophthalmological examinations. - Consider prophylactic use of lubricating eye drops. - Dose reduction or cessation of treatment may be required if severe.[3] |
| Skin Lesions or Paw Swelling | - Hand-foot syndrome, a common dermatologic toxicity. | - Provide soft bedding to reduce pressure on paws. - Topical emollients may be considered. - Monitor for signs of infection. - Dose reduction is the most effective long-term solution. |
| Inconsistent Efficacy in Tumor Models | - Suboptimal dosing or scheduling. - Poor bioavailability of the compound. - Tumor resistance. | - Perform a dose-response study to determine the optimal therapeutic window. - Analyze plasma drug concentrations to assess pharmacokinetic properties. - Investigate potential mechanisms of resistance in non-responding tumors. |
Quantitative Data Summary
The following tables summarize toxicity and efficacy data for representative selective FGFR inhibitors from preclinical and clinical studies. This data can serve as a reference for designing experiments with a novel inhibitor like this compound.
Table 1: Common Adverse Events of Selective FGFR Inhibitors (Clinical Data)
| Adverse Event | Erdafitinib (%) | Pemigatinib (%) | Infigratinib (%) |
| Hyperphosphatemia | 76 | 60 | 77 |
| Stomatitis | 67 | 45 | 58 |
| Diarrhea | 37 | 38 | 38 |
| Dry Mouth | 34 | 45 | 34 |
| Hand-Foot Syndrome | 27 | 18 | 16 |
| Nail Toxicity | Not Reported | 30 | 35 |
| Ocular Toxicity | 25 | 20 | 16 |
Data compiled from various clinical trial reports and reviews.[1][2][4]
Table 2: Preclinical In Vivo Efficacy of a Representative FGFR Inhibitor (AZD4547)
| Tumor Model | FGFR Alteration | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |
| Gastric Cancer Xenograft | FGFR2 amplification | 12.5 | 85 |
| Lung Cancer Xenograft | FGFR1 amplification | 25 | 95 (with regression) |
| Breast Cancer Xenograft | FGFR1 amplification | 50 | >100 (regression) |
Data is illustrative and sourced from preclinical studies.[6]
Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) and Toxicity Study
1. Objective: To determine the MTD and characterize the toxicity profile of a novel selective FGFR inhibitor in a rodent model (e.g., BALB/c mice).
2. Materials:
- Test Compound (e.g., this compound)
- Vehicle for formulation (e.g., 0.5% methylcellulose)
- 8-week-old male and female BALB/c mice
- Standard laboratory equipment for dosing and observation
3. Methodology:
- Dose Eskalation:
- Establish at least 5 dose cohorts (e.g., 10, 30, 100, 200, 400 mg/kg) and a vehicle control group.
- Assign 3-5 mice per sex to each cohort.
- Administer the compound daily via oral gavage for 14-28 days.
- Monitoring and Data Collection:
- Record body weight daily.
- Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
- Collect blood samples at baseline and termination for complete blood count (CBC) and serum chemistry (including phosphate, calcium, liver and kidney function markers).
- At the end of the study, perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological analysis.
- MTD Determination:
- The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
4. Data Analysis:
- Analyze changes in body weight, hematology, and serum chemistry parameters.
- Correlate histopathological findings with dose levels.
Visualizations
Caption: FGFR signaling pathway and point of inhibition.
Caption: General workflow for in vivo efficacy and toxicity studies.
References
- 1. onclive.com [onclive.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Fgfr-IN-13 for animal studies
Welcome to the Technical Support Center for Fgfr-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of this compound for animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
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Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
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Answer: High variability in plasma concentrations is a common challenge for orally administered compounds with poor solubility, like many kinase inhibitors. The primary causes are often inconsistent dissolution in the gastrointestinal (GI) tract and physiological factors.
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Potential Causes:
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Poor Dissolution: If this compound does not dissolve uniformly, its absorption will be erratic.
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Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting dissolution.
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First-Pass Metabolism: Variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.
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GI Motility: Differences in GI transit times between animals can affect the time available for dissolution and absorption.
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Troubleshooting Steps:
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Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.
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Optimize Formulation: Move beyond simple suspensions. Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations.
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Particle Size Reduction: If using a suspension, ensure the particle size of this compound is small and uniform (micronization) to increase the surface area for dissolution.
-
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Issue 2: Suspected Low Oral Bioavailability
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Question: Our preliminary pharmacokinetic data suggests very low oral bioavailability for this compound. How can we confirm this and what are the next steps?
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Answer: Low oral bioavailability for a potent compound like this compound can hinder in vivo efficacy studies. It is crucial to systematically address the formulation.
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Potential Causes:
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Poor Aqueous Solubility: As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, the low solubility of this compound is the most probable cause, limiting its dissolution in the gut.
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Degradation: The compound may be unstable in the acidic environment of the stomach.
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Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the GI lumen.
-
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: If not already known, determine the aqueous solubility of this compound at different pH values. This is a critical first step.
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Formulation Enhancement: The most effective approach is to improve the formulation. Simple suspensions are often inadequate for poorly soluble compounds. We recommend exploring the following, in order of increasing complexity:
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Co-solvent Systems: Use a mixture of solvents and surfactants to keep the compound in solution.
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its dissolution rate.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gut, presenting the drug in a solubilized state for absorption.
-
-
Administer with an Efflux Inhibitor: To test the involvement of efflux pumps, a pilot study co-administering this compound with a known P-gp inhibitor can be conducted, though this is for diagnostic purposes rather than a routine solution.
-
-
Issue 3: Compound Precipitation in Formulation or During Dosing
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Question: Our this compound formulation appears to have precipitated out of solution/suspension before we can complete dosing. How can we prevent this?
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Answer: Maintaining a stable and homogenous formulation is critical for accurate dosing.
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Potential Causes:
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Supersaturation: The formulation may be supersaturated, leading to crystallization over time.
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Temperature Changes: A change in temperature between preparation and administration can affect solubility.
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Inadequate Suspension: For suspensions, the suspending agent may not be sufficient to keep the particles evenly dispersed.
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-
Troubleshooting Steps:
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Prepare Fresh: Prepare the formulation immediately before administration.
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Constant Agitation: For suspensions, ensure the formulation is continuously mixed (e.g., on a vortex mixer at low speed) up to the point of drawing it into the syringe.
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Optimize Vehicle: Increase the concentration of the suspending agent (e.g., methylcellulose) or the surfactant (e.g., Tween-80). For solutions, you may need to adjust the ratio of co-solvents.
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Sonication: Gentle sonication can help in re-dissolving or re-suspending the compound, but be cautious about potential degradation from heat.
-
-
Frequently Asked Questions (FAQs)
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Q1: What is a good starting formulation for an initial in vivo study with this compound?
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A1: For a first-pass study, a simple suspension is often used due to its ease of preparation. However, for a compound expected to have low solubility, a more robust starting point is a vehicle containing a combination of solvents and surfactants. A commonly used vehicle for such compounds is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . This can help to keep the compound in solution or as a very fine suspension.
-
-
Q2: this compound is a covalent inhibitor. Does this affect formulation strategy?
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A2: The covalent mechanism of action does not typically dictate the formulation strategy, which is primarily driven by the compound's physicochemical properties like solubility. However, the irreversible nature of binding means that even transient exposure to the target can lead to prolonged pharmacodynamic effects. This can be an advantage, as it may not be necessary to maintain high plasma concentrations for the entire dosing interval.
-
-
Q3: What is the maximum recommended oral gavage volume for mice?
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A3: The generally accepted maximum volume for oral gavage in mice is 10 mL/kg . Exceeding this can cause discomfort and potential regurgitation, leading to inaccurate dosing.
-
-
Q4: Should I be concerned about the toxicity of the vehicle itself?
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A4: Yes, the vehicle can have its own biological effects. It is crucial to include a "vehicle-only" control group in your animal studies to account for any effects of the formulation components. The vehicles described in this guide are generally well-tolerated at the recommended concentrations and volumes.
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Q5: How can I improve the stability of my amorphous solid dispersion (ASD) formulation?
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A5: The stability of an ASD is critical, as recrystallization of the amorphous drug will negate the solubility advantage. The choice of polymer is key to preventing this. Polymers like HPMC-AS and PVP VA64 are commonly used to stabilize amorphous drugs by preventing molecular mobility.
-
Data Presentation
The following tables summarize quantitative data relevant to formulating poorly soluble compounds for oral administration in animal studies.
Table 1: Example Vehicle Composition for Oral Gavage in Mice
| Component | Percentage (v/v) | Purpose |
| DMSO | 5-10% | Initial solvent to dissolve the compound |
| PEG300 | 40% | Solubilizer and viscosity modifier |
| Tween-80 | 5% | Surfactant to aid in suspension and improve wetting |
| Saline (0.9% NaCl) | 45-50% | Diluent to bring to the final volume and ensure isotonicity |
Table 2: Illustrative Impact of Formulation on Oral Bioavailability (Example Data)
Note: This data is for illustrative purposes for a representative poorly soluble kinase inhibitor and is not specific to this compound. It demonstrates the potential improvements achievable with advanced formulations.
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 150 | 600 | 5% |
| Co-solvent Vehicle (DMSO/PEG300/Tween-80) | 450 | 2400 | 20% |
| Amorphous Solid Dispersion | 900 | 6000 | 50% |
| SEDDS | 1200 | 8400 | 70% |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a 1 mL formulation in a vehicle suitable for poorly soluble compounds.
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Calculate Dosage: Determine the required amount of this compound based on the desired dose (e.g., 20 mg/kg), the average weight of the mice (e.g., 25 g), and the dosing volume (10 mL/kg).
-
Example: For a 20 mg/kg dose in a 25 g mouse, the dose per mouse is 0.5 mg. With a dosing volume of 0.25 mL (10 mL/kg), the required concentration is 2 mg/mL.
-
-
Weigh Compound: Accurately weigh 2 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Initial Dissolution: Add 100 µL of DMSO to the powder. Vortex or sonicate gently until the compound is fully dissolved, resulting in a clear solution.
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Add Solubilizer: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing.
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Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogenous.
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Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final formulation may be a clear solution or a fine, homogenous suspension.
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Administration: Before each administration, briefly vortex the formulation to ensure homogeneity.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a general method for preparing an ASD for preclinical studies.
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Select Polymer: Choose a suitable polymer, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS) or polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64).
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Determine Drug Loading: Start with a drug loading of 10-25% (w/w). For example, a 20% drug loading would be a 1:4 ratio of this compound to polymer.
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Dissolve Components: Weigh the appropriate amounts of this compound and the polymer. Dissolve both components completely in a suitable volatile solvent (e.g., acetone, methanol, or a mixture thereof) to form a clear solution.
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
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Drying: Further dry the resulting solid film/powder in a vacuum oven for 24-48 hours to remove any residual solvent.
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Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
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Reconstitution for Dosing: For oral gavage, the ASD powder can be suspended in an aqueous vehicle, such as 0.5% methylcellulose with 0.1% Tween-80.
Visualizations
Caption: Simplified overview of the major FGFR signaling pathways.
Caption: Workflow for improving the oral bioavailability of this compound.
Overcoming compensatory signaling pathways with Fgfr-IN-13
Welcome to the technical support center for Fgfr-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][2][3] This inhibition of FGFR signaling can lead to decreased cell proliferation, migration, and survival in cancer cells that are dependent on the FGF/FGFR axis for growth.[4]
Q2: Which downstream signaling pathways are affected by this compound?
A2: By inhibiting FGFR, this compound primarily affects the RAS-MAPK, PI3K-AKT, and PLCγ signaling cascades.[1][5][6] The activation of these pathways is crucial for many cellular processes, and their inhibition is a key aspect of the anti-tumor activity of FGFR inhibitors.[4]
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed to be a selective FGFR inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, particularly those with structurally similar ATP-binding pockets. Non-selective FGFR inhibitors have been shown to target other receptor tyrosine kinases such as VEGFRs and PDGFRs.[1][7] For this compound, it is crucial to consult the specific kinase profiling data provided by the manufacturer. If off-target effects are suspected, consider using a structurally different FGFR inhibitor as a control.
Q4: What are the common mechanisms of resistance to FGFR inhibitors like this compound?
A4: Resistance to FGFR inhibitors can arise through several mechanisms, including:
-
Gatekeeper mutations: Mutations in the FGFR kinase domain can prevent the inhibitor from binding effectively.[8][9]
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Bypass signaling: Upregulation of alternative signaling pathways, such as the EGFR or MET pathways, can compensate for the inhibition of FGFR signaling.[8][10]
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Epithelial-to-mesenchymal transition (EMT): Changes in cellular phenotype can reduce dependence on the FGFR pathway.[8]
Troubleshooting Guides
Problem 1: this compound does not inhibit the proliferation of my cancer cell line as expected.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on FGFR signaling. | Confirm the expression and activation of FGFRs in your cell line using Western blot or qPCR. Not all cancer cell lines are driven by the FGFR pathway.[11] |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. The effective concentration can vary between cell types. |
| Development of resistance. | Analyze for potential resistance mechanisms, such as gatekeeper mutations in the FGFR gene or upregulation of compensatory signaling pathways (e.g., PI3K/AKT or MAPK/ERK) via Western blot.[8][9] |
| Inhibitor degradation. | Ensure proper storage and handling of this compound as per the manufacturer's instructions to maintain its activity. |
Problem 2: I am observing unexpected or inconsistent results in my Western blot analysis of downstream signaling.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody performance. | Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls to ensure antibody performance. |
| Timing of inhibitor treatment and cell lysis. | Optimize the duration of this compound treatment. Short-term treatment (e.g., 1-6 hours) is often sufficient to observe changes in phosphorylation of direct downstream targets like FRS2, AKT, and ERK. |
| Activation of compensatory pathways. | Prolonged treatment with an FGFR inhibitor can lead to the activation of feedback loops and compensatory signaling.[8][10] Analyze key nodes of other RTK pathways (e.g., p-EGFR, p-MET) to investigate this possibility. |
| Loading and transfer issues. | Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Verify efficient protein transfer to the membrane using Ponceau S staining. |
Quantitative Data
Table 1: Representative IC50 Values for a Selective FGFR Inhibitor
| Target | IC50 (nM) | Cell Line Example |
| FGFR1 | 1.2 | NCI-H1581 (Lung Cancer) |
| FGFR2 | 2.5 | SNU-16 (Gastric Cancer) |
| FGFR3 | 3.0 | RT112 (Bladder Cancer) |
| FGFR4 | 5.7 | Hep3B (Hepatocellular Carcinoma) |
Note: These are representative values. The actual IC50 for this compound should be determined empirically for each cell line.[3]
Table 2: Example of Quantitative Western Blot Analysis of Pathway Inhibition
| Treatment | p-FGFR (Normalized Intensity) | p-AKT (Normalized Intensity) | p-ERK1/2 (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.55 | 0.60 |
| This compound (100 nM) | 0.15 | 0.20 | 0.25 |
| This compound (1 µM) | 0.05 | 0.10 | 0.10 |
Data represents the relative band intensity normalized to a loading control and compared to the vehicle-treated sample.
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR Pathway Inhibition
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-FGFR, FGFR, p-AKT, AKT, p-ERK1/2, and ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.
Protocol 2: Cell Viability Assay (MTS/MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: FGFR Signaling Pathway and Inhibition by this compound.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers [mdpi.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Fgfr-IN-13
This technical support center provides best practices for the long-term storage of Fgfr-IN-13, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] General best practices for small molecule compounds suggest that storage at -20°C can ensure stability for up to three years.[2] It is also advisable to keep the compound desiccated.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[3] For extended storage, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[2][3] Store these aliquots tightly sealed and protected from light and moisture.[4][5]
Q3: What is the recommended storage temperature and duration for this compound stock solutions?
For this compound stock solutions in DMSO, the following storage conditions are recommended based on general guidelines for similar FGFR inhibitors:
Always ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Q4: Can I store this compound stock solutions at 4°C?
No, it is not recommended to store DMSO stock solutions at 4°C. DMSO has a relatively high freezing point (18.5°C), and refrigeration can cause it to freeze. Repeated freezing and thawing can lead to compound degradation and precipitation.
Q5: The vial of solid this compound appears empty. What should I do?
For small quantities, the lyophilized powder can form a thin, sometimes invisible film on the vial's surface.[6] Before assuming the vial is empty, proceed with the reconstitution protocol by adding the solvent to the vial and ensuring the entire inner surface is washed.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Compound precipitation in stock solution upon thawing. | The compound's solubility limit may have been exceeded, or the solvent absorbed water. Repeated freeze-thaw cycles can also contribute to this. | - Gently warm the solution to 37°C and vortex to redissolve. - Use anhydrous DMSO for preparing stock solutions. - Ensure stock solutions are aliquoted to avoid multiple freeze-thaw cycles.[3][4] |
| Inconsistent or no biological effect of the inhibitor in experiments. | The inhibitor may have degraded due to improper storage or handling. The concentration used might also be incorrect. | - Prepare fresh stock solutions from solid compound. - Perform a dose-response experiment to confirm the optimal concentration.[3] - Verify the activity of the inhibitor using a biochemical or cellular assay. |
| Stock solution has changed color. | This may indicate chemical degradation or oxidation of the compound, potentially caused by exposure to light or air.[4] | - Discard the solution and prepare a fresh stock. - Store stock solutions in amber vials or wrap them in foil to protect from light.[4] - Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[4] |
| Difficulty dissolving solid this compound in DMSO. | The compound may require more energy to dissolve, or the solvent quality may be poor. | - Vortex the solution for several minutes.[6] - If necessary, sonicate the vial in a water bath for 10-15 minutes.[6] - Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution.[6] - Ensure the use of high-purity, anhydrous DMSO.[6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 530.6 g/mol ), add 188.5 µL of DMSO.
-
Dissolution: Vortex the vial for several minutes until the compound is fully dissolved. If needed, sonicate briefly in a water bath.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
Protocol for Assessing the Stability of this compound in Experimental Conditions
-
Incubation: Prepare a working solution of this compound in your cell culture medium or assay buffer at the final experimental concentration.
-
Time Points: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the solution.
-
Activity Assay: Test the activity of each sample using a relevant biochemical assay (e.g., kinase activity assay) or a cell-based assay (e.g., measuring phosphorylation of a downstream target).
-
Analysis: Compare the activity of the inhibitor at different time points to the activity at time 0. A significant decrease in activity indicates degradation of the compound under the experimental conditions.
Visualizations
Caption: FGFR Signaling Pathway and Inhibition by this compound.
References
Validation & Comparative
Validating the Inhibitory Efficacy of Fgfr-IN-13 on FGFR1: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's inhibitory activity is paramount. This guide provides a comprehensive comparison of Fgfr-IN-13, a notable inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), against a panel of alternative inhibitors. Detailed experimental protocols and supporting data are presented to offer an objective performance assessment.
Comparative Inhibitory Activity Against FGFR1
The inhibitory potential of this compound and other selected small molecule inhibitors against FGFR1 is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | FGFR1 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 200[1] | Not specified |
| Infigratinib (BGJ398) | 0.9[2] | FGFR2 (1.4), FGFR3 (1)[2] |
| Pemigatinib (INCB054828) | 0.4[3] | FGFR2 (0.5), FGFR3 (1.2), FGFR4 (30)[3] |
| PRN1371 | 0.6[2] | FGFR2 (1.3), FGFR3 (4.1), FGFR4 (19.3)[2] |
| Futibatinib (TAS-120) | 1.8[2] | FGFR2 (1.4), FGFR3 (1.6), FGFR4 (3.7)[2] |
| Derazantinib (ARQ-087) | 4.5[4] | FGFR2 (1.8), FGFR3 (4.5)[4] |
| Zoligratinib (Debio-1347) | 9.3[2] | FGFR2 (7.6), FGFR3 (22)[2] |
| FIIN-2 | 3.09[4] | FGFR2 (4.3), FGFR3 (27), FGFR4 (45.3)[4] |
| PD173074 | ~25[4] | VEGFR2 (100-200)[4] |
| SU5402 | 30[2] | VEGFR2 (20), PDGFRβ (510)[2] |
Experimental Validation Protocols
To validate the inhibitory activity of compounds like this compound, a series of biochemical and cell-based assays are essential.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the inhibitor to the FGFR1 kinase domain.
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer)[5]. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a 3X solution of the test compound (e.g., this compound), a 3X solution of the FGFR1 kinase/Eu-anti-tag antibody mixture, and a 3X solution of the tracer in the kinase buffer[5].
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution[5].
-
Kinase/Antibody Addition: Add 5 µL of the FGFR1 kinase/antibody mixture to each well[5].
-
Tracer Addition: Add 5 µL of the tracer to initiate the binding reaction[5].
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the binding to reach equilibrium[5].
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the FRET signal.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot for FGFR1 Phosphorylation
This assay determines the inhibitor's ability to block FGFR1 autophosphorylation in a cellular context.
Principle: Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates specific tyrosine residues, initiating downstream signaling[6]. An effective inhibitor will prevent this phosphorylation. Western blotting with an antibody specific to the phosphorylated form of FGFR1 (p-FGFR) can quantify this inhibition[6][7].
Protocol:
-
Cell Culture and Treatment: Culture a cell line expressing FGFR1 (e.g., a cancer cell line with FGFR1 amplification) to 70-80% confluency. Treat the cells with varying concentrations of the inhibitor (e.g., this compound) for a predetermined time (e.g., 2-24 hours)[7]. Stimulate the cells with an FGF ligand to induce FGFR1 phosphorylation[7].
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins[7].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay[7].
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane[7].
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature[8].
-
Incubate the membrane with a primary antibody specific for p-FGFR (e.g., phospho-FGFR Tyr653/654) overnight at 4°C[6][9].
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[7].
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[6].
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR or a loading control (e.g., GAPDH) signal[7].
Visualizing the Mechanism of Action
To better understand the context of this compound's activity, the following diagrams illustrate the FGFR1 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: FGFR1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating FGFR1 Inhibitor Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FGF Receptor 2IIIb (FPR2-D) Mouse Monoclonal Antibody (#52742) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Fgfr-IN-13: A Comparative Analysis of Efficacy Against Other FGFR1 Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway have emerged as a critical area of research, particularly for malignancies driven by FGFR aberrations. This report provides a detailed comparative analysis of Fgfr-IN-13, a novel irreversible covalent inhibitor, against other prominent FGFR1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive guide to their relative efficacy based on available preclinical data.
Introduction to FGFR Inhibition
The FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, often through gene amplification, mutations, or translocations, is a known driver in various cancers. Consequently, the development of small molecule inhibitors targeting FGFRs, particularly FGFR1, has been a major focus of oncological research. This comparison focuses on this compound and its performance relative to other well-documented FGFR1 inhibitors such as ponatinib, dovitinib, erdafitinib, pemigatinib, and infigratinib.
Comparative Efficacy: A Quantitative Overview
The potency of a kinase inhibitor is most commonly measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The available data for this compound and other selected FGFR1 inhibitors are summarized below.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Notes |
| This compound | 0.20 ± 0.02 [1][2][3][4][5] | - | - | 0.40 ± 0.03 [1][2][3][4][5] | Irreversible covalent inhibitor.[1][2][3][6][7] |
| Ponatinib | 2.2[8] | 2[2] | 18[2] | 8[2] | Multi-targeted inhibitor. |
| Dovitinib | 8[9] | 10[3] | 9[9] | - | Multi-targeted inhibitor. |
| Erdafitinib | 1.2[10] | 2.5[10] | 3.0[10] | 5.7[10] | Pan-FGFR inhibitor. |
| Pemigatinib | 0.4[10] | 0.5[10] | 1.2[10] | 30[11] | Selective for FGFR1-3. |
| Infigratinib | 0.9[10] | 1.4[10] | 1[10] | 60[10] | Selective for FGFR1-3. |
Note: IC50 values can vary between different experimental assays and conditions. The data presented here is for comparative purposes based on available literature.
Based on the presented data, this compound demonstrates exceptionally high potency against FGFR1, with an IC50 value in the sub-nanomolar range, indicating a very strong inhibitory effect. Its irreversible covalent binding mechanism may contribute to this high potency and potentially a longer duration of action within the target cell.
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, it is essential to visualize the FGFR signaling pathway and the general workflow of an experiment designed to test the efficacy of these inhibitors.
Caption: Simplified FGFR1 signaling pathway and the point of intervention for FGFR inhibitors.
Experimental Protocols
A typical experimental workflow to determine the IC50 of an FGFR1 inhibitor involves a kinase activity assay.
References
- 1. Fibroblast growth factor receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tebubio.com [tebubio.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Kinase Selectivity Showdown: A Comparative Guide to FGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise kinase selectivity of a targeted inhibitor is paramount. This guide provides a detailed comparison of the kinase selectivity profiles of several prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors, offering a valuable resource for evaluating potential therapeutic candidates and designing future experiments.
While specific quantitative kinase selectivity data for Fgfr-IN-13 is not publicly available, this guide offers a comprehensive analysis of well-characterized alternative FGFR inhibitors. The provided data, experimental protocols, and pathway diagrams will aid in understanding the broader landscape of FGFR inhibitor selectivity and inform research decisions.
Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several selective and pan-FGFR inhibitors against a panel of kinases. Lower IC50 values indicate greater potency. This data, primarily from cell-free assays, highlights the selectivity of these compounds for the FGFR family.
Table 1: Potency of Selective FGFR Inhibitors against FGFR Isoforms
| Kinase | Infigratinib (IC50 nM) | Derazantinib (IC50 nM) | Erdafitinib (IC50 nM) | Pemigatinib (IC50 nM) | Rogaratinib (IC50 nM) | Futibatinib (IC50 nM) | AZD4547 (IC50 nM) |
| FGFR1 | 0.9[1] | 22.2[2] | 4.1[2] | 3.3[2] | 7.5[2] | 1.8[2] | 0.2[3] |
| FGFR2 | 1.4[1] | 5.8[2] | 2.0[2] | 1.3[2] | 1.4[2] | 1.4[2] | 2.5[3] |
| FGFR3 | 1.0[1] | 22.8[2] | 3.1[2] | 5.2[2] | 8.8[2] | 1.6[2] | 1.8[3] |
| FGFR4 | 60[4] | 402[2] | 26.7[2] | 50.3[2] | 25.6[2] | 3.7[2] | 165[3] |
Data for Infigratinib, Derazantinib, Erdafitinib, Pemigatinib, and Rogaratinib are from a radiometric kinase assay.[2] Futibatinib and AZD4547 data are from separate enzymatic assays.
Table 2: Off-Target Kinase Inhibition Profile of Infigratinib
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. FGFR3) |
| FGFR1 | 0.9 | 0.9x |
| FGFR2 | 1.4 | 1.4x |
| FGFR3 | 1.0 | 1x |
| FGFR3-K650E | 4.9 | 4.9x |
| LYN | 300 | 300x |
| KIT | 750 | 750x |
| YES | 1100 | 1100x |
| FYN | 1900 | 1900x |
| ABL | 2300 | 2300x |
| LCK | 2500 | 2500x |
Data presented is from cell-free assays.[1]
Table 3: Kinase Selectivity of Pan-FGFR Inhibitor DW14383
| Kinase | DW14383 (IC50 nM) | AZD4547 (IC50 nM) | TAS-120 (Futibatinib) (IC50 nM) |
| FGFR1 | <0.3 | 0.8 | 1.3 |
| FGFR2 | 1.1 | 1.4 | 1.2 |
| FGFR3 | <0.3 | 1.2 | 1.5 |
| FGFR4 | 0.5 | 65.3 | 2.9 |
| KDR (VEGFR2) | >1100 | 18.2 | 15.6 |
This data suggests DW14383 is a selective pan-FGFR kinase inhibitor with high selectivity over KDR.[5]
Experimental Protocols
A detailed understanding of the methodologies used to generate kinase selectivity data is crucial for accurate interpretation. Below is a representative protocol for a biochemical kinase inhibition assay.
Radiometric Kinase Assay (e.g., as performed by Reaction Biology)
This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from ATP into a substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³³P]-ATP
-
Assay buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
Kinase inhibitor compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) and control inhibitors is prepared in DMSO.
-
Assay Reaction Setup:
-
In each well of a 96-well plate, the following are added in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
Kinase enzyme
-
-
The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate and [γ-³³P]-ATP.
-
Incubation: The plate is incubated for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and Washing: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). The contents of each well are then transferred to a filter plate. The filter plate is washed multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis:
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the control (DMSO) wells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Landscape of FGFR Inhibition
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[6] Dysregulation of this pathway is implicated in various cancers. FGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.
Caption: Simplified FGFR signaling pathway and the inhibitory action of FGFR inhibitors.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor across a broad panel of kinases (kinome).
Caption: General experimental workflow for kinase selectivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
A Head-to-Head Showdown: AZD4547 vs. Infigratinib in FGFR Inhibition
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a pivotal class of therapeutics for a variety of cancers driven by aberrant FGFR signaling. This guide presents a detailed, head-to-head comparison of two leading selective FGFR inhibitors: AZD4547 and Infigratinib (also known as BGJ398). This publication is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their biochemical potency, selectivity, cellular activity, and the experimental methodologies used for their evaluation.
While the initial inquiry included "Fgfr-IN-13," publicly available information on a compound with this specific designation is not available. Therefore, this guide will focus on a comparative analysis of the well-characterized inhibitors AZD4547 and Infigratinib, for which extensive experimental data exists.
Mechanism of Action: Targeting a Key Oncogenic Pathway
Both AZD4547 and Infigratinib are orally bioavailable, ATP-competitive small molecule inhibitors that target the kinase activity of FGFRs.[1] By binding to the ATP-binding pocket within the intracellular kinase domain of the receptor, these inhibitors prevent autophosphorylation and subsequent activation of downstream signaling cascades.[1] The FGFR signaling pathway, when constitutively activated by genetic alterations such as gene amplification, mutations, or translocations, can drive tumor cell proliferation, survival, migration, and angiogenesis. The inhibition of this pathway by agents like AZD4547 and Infigratinib represents a key strategy in precision oncology.
Biochemical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro biochemical IC50 values of AZD4547 and Infigratinib against the four members of the FGFR family. Lower IC50 values are indicative of greater potency.
| Target | AZD4547 IC50 (nM) | Infigratinib (BGJ398) IC50 (nM) |
| FGFR1 | 0.2[2] | 0.9[3] |
| FGFR2 | 2.5[2] | 1.4[3] |
| FGFR3 | 1.8[2] | 1[3] |
| FGFR4 | 165[2] | 60[4] |
Kinase Selectivity Profile
A crucial aspect of targeted therapy is the selectivity of an inhibitor for its intended target over other related proteins, which can minimize off-target effects. Both AZD4547 and Infigratinib have been profiled against a panel of other kinases to assess their selectivity.
| Off-Target Kinase | AZD4547 IC50 (nM) | Infigratinib (BGJ398) IC50 (µM) |
| KDR (VEGFR2) | 24 | 0.18 |
| Abl | >100 | 2.3 |
| Fyn | >100 | 1.9 |
| Kit | >100 | 0.75 |
| Lck | >100 | 2.5 |
| Lyn | >100 | 0.3 |
| Yes | >100 | 1.1 |
Data for AZD4547 off-target kinases are presented as >100 nM as specific values were not detailed in the provided search results, indicating significantly lower potency compared to FGFR1/2/3. Data for Infigratinib off-target kinases are presented in micromolar (µM) concentrations, highlighting its selectivity for FGFRs.[3]
Cellular Activity: Impact on Cancer Cell Lines
The anti-proliferative effects of AZD4547 and Infigratinib have been demonstrated in various cancer cell lines harboring FGFR alterations.
AZD4547:
-
Demonstrates potent anti-proliferative activity in cell lines with deregulated FGFRs, such as KG1a (FGFR1 fusion), Sum52-PE (FGFR1 amplification), and KMS11 (FGFR3 mutation), with IC50 values ranging from 18 to 281 nM.
-
Effectively inhibits the phosphorylation of FGFR and downstream signaling proteins like FRS2 and MAPK in a dose-dependent manner.[5]
-
Can induce cell cycle arrest and apoptosis in sensitive cell lines.[5]
Infigratinib (BGJ398):
-
Inhibits the proliferation of FGFR-dependent BaF3 cells with IC50 values in the low nanomolar range.[2]
-
Shows potent growth inhibition in cancer cell lines with FGFR3 overexpression, such as RT112, RT4, SW780, and JMSU1, with IC50 values of 5 nM, 30 nM, 32 nM, and 15 nM, respectively.[2]
-
Effectively suppresses the autophosphorylation of wild-type and mutant forms of FGFRs in cellular assays.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize FGFR inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Objective: To determine the IC50 of an inhibitor against a purified FGFR kinase domain.
Materials:
-
Purified recombinant FGFR kinase domain (e.g., GST-FGFR3-K650E).
-
Test inhibitor (AZD4547 or Infigratinib) stock solution in DMSO.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2.5 mM DTT).
-
Substrate (e.g., poly(Glu, Tyr) 4:1).
-
[γ-³³P]ATP.
-
96-well plates.
-
Filter mats or plates (e.g., phosphocellulose).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, the FGFR enzyme, and the substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.
-
Wash the filter mat to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable software.[2][3]
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of a compound on cell proliferation.
Objective: To determine the IC50 of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test inhibitor (AZD4547 or Infigratinib) stock solution in DMSO.
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Replace the medium in the cell plates with the medium containing the inhibitor dilutions (and a vehicle control, e.g., DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for a further 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[6]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: FGFR signaling pathway and the mechanism of action of AZD4547 and Infigratinib.
Caption: A typical workflow for an in vitro radiometric kinase inhibition assay.
Conclusion
Both AZD4547 and Infigratinib (BGJ398) are potent and selective inhibitors of the FGFR family, with distinct profiles in terms of their potency against different FGFR isoforms and their broader kinase selectivity. AZD4547 exhibits particularly high potency against FGFR1, while Infigratinib shows a more balanced potent inhibition across FGFR1, 2, and 3. Both compounds demonstrate significant anti-tumor activity in preclinical models of cancers with FGFR alterations, validating the therapeutic potential of targeting this pathway. The choice between these inhibitors in a research or clinical setting may depend on the specific FGFR alteration driving the malignancy and the desired selectivity profile. This guide provides a foundational comparison to aid in the informed selection and application of these important research tools and potential therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Infigratinib phosphate | FGFR | TargetMol [targetmol.com]
- 5. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Synergistic Effects of FGFR Inhibitors with Chemotherapy: A Comparative Guide
A Note on Fgfr-IN-13: Extensive literature searches did not yield specific data on the synergistic effects of a compound named "this compound" with chemotherapy. Therefore, this guide provides a comparative analysis of well-characterized and clinically relevant Fibroblast Growth Factor Receptor (FGFR) inhibitors—PD173074, AZD4547, and Dovitinib—as representative examples to illustrate the synergistic potential of this drug class with traditional chemotherapeutic agents. The principles and mechanisms described herein are likely applicable to other potent FGFR inhibitors.
The dysregulation of the FGFR signaling pathway is a known driver in various cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[1][2] While FGFR inhibitors have shown promise as targeted therapies, their efficacy can be enhanced, and drug resistance potentially overcome, by combining them with standard chemotherapy regimens.[1][2] This guide evaluates the synergistic effects of combining FGFR inhibitors with common chemotherapeutic drugs, supported by preclinical experimental data.
Mechanism of Action and Synergy
FGFR inhibitors primarily act by blocking the ATP-binding site of the intracellular tyrosine kinase domain of FGFRs, thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival, such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[2] Chemotherapy agents, on the other hand, induce DNA damage or interfere with cell division. The synergistic effect of combining these therapies often stems from the FGFR inhibitor's ability to sensitize cancer cells to the cytotoxic effects of chemotherapy.[1][3] For instance, by arresting the cell cycle or inhibiting survival pathways, FGFR inhibitors can lower the threshold for chemotherapy-induced apoptosis.
Below is a diagram illustrating the FGFR signaling pathway and the points of intervention for FGFR inhibitors and chemotherapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor inhibition synergizes with Paclitaxel and Doxorubicin in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of FGFR Inhibitor Activity in Genetically Defined Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular activity of various FGFR inhibitors, with a focus on their efficacy in cell lines harboring different Fibroblast Growth Factor Receptor (FGFR) mutations. This document summarizes key experimental data, details relevant methodologies, and presents signaling pathways and experimental workflows through clear visualizations.
Inhibitor Activity Profile: A Head-to-Head Comparison
The efficacy of an FGFR inhibitor is critically dependent on the specific genetic alteration within the FGFR pathway. The following tables summarize the half-maximal inhibitory concentrations (IC50) of FIIN-3 and other selected inhibitors, providing a quantitative comparison of their potency in both biochemical and cellular assays.
Biochemical Activity Against FGFR Kinases
This table presents the IC50 values of the inhibitors against isolated FGFR kinase enzymes. This data reflects the direct inhibitory potential of the compounds on the drug target.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| FIIN-3 | 13.1[1][2][3] | 21[1][2][3] | 31.4[1][2][3] | 35.3[1][2][3] |
| Infigratinib | 0.9[3] | 1.4[3] | 1[3] | >100 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
Cellular Activity in FGFR-Altered Cancer Cell Lines
The following table summarizes the anti-proliferative activity (EC50 or IC50) of the inhibitors in various cancer cell lines, each characterized by a specific FGFR alteration. This cellular data provides a more biologically relevant measure of a compound's therapeutic potential.
| Cell Line | Cancer Type | FGFR Alteration | FIIN-3 EC50 (nM) | Infigratinib IC50 (nM) | Pemigatinib IC50 (nM) | Erdafitinib IC50 (nM) |
| KATOIII | Gastric Cancer | FGFR2 Amplification | - | - | - | 24[4] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | - | - | - | - |
| RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | - | - | - | - |
| Ba/F3 | Pro-B Cell | Engineered FGFR2 WT | - | - | - | - |
| Ba/F3 | Pro-B Cell | Engineered FGFR2 V564M | 64[1] | - | - | - |
| H1581 | Lung Cancer | FGFR1 Amplification | Potent Inhibition[5] | - | - | - |
| H2077 | Lung Cancer | FGFR1 Amplification | Potent Inhibition[5] | - | - | - |
Note: A hyphen (-) indicates that data was not found in the provided search results.
Visualizing the FGFR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams are provided.
FGFR Signaling Pathway and Inhibitor Action
Caption: FGFR signaling cascade and the point of intervention for FGFR inhibitors.
Experimental Workflow for Assessing Inhibitor Activity
Caption: Workflow for evaluating FGFR inhibitor efficacy in cell-based assays.
Logical Comparison of FGFR Inhibitors
Caption: Classification of compared FGFR inhibitors based on their mechanism of action.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTS/CellTiter-Glo)
This assay is used to determine the number of viable cells in a culture after treatment with an inhibitor, from which an IC50 value can be calculated.
Materials:
-
Cancer cell lines with known FGFR mutations
-
Complete cell culture medium
-
FGFR inhibitor (e.g., FIIN-3) stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (spectrophotometer for MTS, luminometer for CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the FGFR inhibitor in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
For MTS assay: Add 20 µL of the MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
For CellTiter-Glo assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
For MTS assay: Measure the absorbance at 490 nm using a microplate reader.
-
For CellTiter-Glo assay: Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Western Blot Analysis of FGFR Phosphorylation
This technique is used to detect the phosphorylation status of FGFR, providing a direct measure of the inhibitor's ability to block receptor activation.
Materials:
-
Cancer cell lines with known FGFR mutations
-
Complete cell culture medium
-
FGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the FGFR inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6][7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6][7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The level of phosphorylated FGFR should be normalized to the level of total FGFR for each sample.[6][7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Latest Generation of FGFR Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comprehensive benchmark of Fgfr-IN-13 against the newest class of FDA-approved and clinical-stage Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document provides a data-driven comparison of their performance, detailed experimental methodologies for key assays, and visual representations of critical biological and experimental workflows.
The landscape of targeted cancer therapy is rapidly evolving, with FGFR inhibitors emerging as a crucial therapeutic class for various malignancies driven by FGFR gene alterations, including cholangiocarcinoma and urothelial carcinoma.[1] This guide focuses on a direct comparison of this compound with the latest generation of inhibitors that have shown significant clinical activity: erdafitinib, pemigatinib, infigratinib, and futibatinib.
Performance Comparison of FGFR Inhibitors
The following tables summarize the available biochemical potency and clinical efficacy of this compound and the latest generation of FGFR inhibitors.
Table 1: Biochemical Potency (IC50) of FGFR Inhibitors
| Inhibitor | Target(s) | IC50 (μM) | Inhibition Type |
| This compound | FGFR1 | 4.2[2] | Not Specified |
| Erdafitinib | FGFR1-4 | Pan-FGFR (nM range) | Reversible, ATP-competitive[3] |
| Pemigatinib | FGFR1-3 | Pan-FGFR (nM range) | Reversible, ATP-competitive[4] |
| Infigratinib | FGFR1-3 | Pan-FGFR (nM range) | Reversible, ATP-competitive[5][6] |
| Futibatinib | FGFR1-4 | Pan-FGFR (nM range) | Irreversible, Covalent[3][7] |
Note: Specific IC50 values for the latest generation inhibitors are often presented in nanomolar (nM) ranges in literature and vary depending on the specific FGFR isoform and assay conditions.
Table 2: Clinical Efficacy of Latest Generation FGFR Inhibitors in Key Indications
| Inhibitor | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Erdafitinib | Urothelial Carcinoma (FGFR altered) | 40% - 46%[2][8][9] | 5.5 - 6.0[2][8][9] |
| Pemigatinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | 35.5%[10] | 6.9[10] |
| Infigratinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | 23.1% | 7.3 |
| Futibatinib | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | 42%[7][11] | 9.0[11] |
Note: Clinical trial data is subject to the specific patient population, line of therapy, and trial design.
Understanding the FGFR Signaling Pathway
Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in several cancers.[1] These alterations lead to constitutive activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting uncontrolled cell growth, proliferation, and survival.[3] The diagram below illustrates this critical pathway and the point of intervention for FGFR inhibitors.
Caption: The FGFR signaling pathway and the mechanism of action of FGFR inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of benchmarking data, detailed experimental protocols are essential. The following sections outline standardized procedures for key in vitro and in vivo assays used to evaluate FGFR inhibitor performance.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to block 50% of the enzymatic activity of a specific FGFR kinase.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the FGFR kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines harboring specific FGFR alterations.
Materials:
-
Cancer cell line with known FGFR alteration (e.g., SNU-16 for FGFR2 amplification)
-
Complete cell culture medium
-
Test inhibitor serially diluted in culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line with known FGFR alteration
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (Volume = (Length x Width²) / 2) and mouse body weight 2-3 times per week.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the inhibitor.
Caption: A typical experimental workflow for benchmarking FGFR inhibitors.
Conclusion
The latest generation of FGFR inhibitors, including erdafitinib, pemigatinib, infigratinib, and futibatinib, have demonstrated significant clinical benefit in patients with FGFR-altered tumors, leading to regulatory approvals.[7][10][12][13][14] These agents exhibit potent, low nanomolar inhibition of their target kinases and have well-documented efficacy in specific cancer types.[2][3][4][5][6][7][8][9][10][11]
Based on the currently available data, this compound shows inhibitory activity against FGFR1 in the low micromolar range.[2] For a comprehensive and direct comparison with the latest generation of inhibitors, further preclinical and clinical data for this compound, including its selectivity profile, cellular potency against various FGFR-driven cancer cell lines, and in vivo efficacy, are necessary. The experimental protocols provided in this guide offer a standardized framework for generating such comparative data. Researchers are encouraged to utilize these methodologies to rigorously evaluate novel FGFR inhibitors and contribute to the advancement of targeted cancer therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AID 2061599 - In Vitro Biochemical Kinase Assay of FGFR 1-3 from US Patent US12351576: "FGFR inhibitor, preparation method therefor and application thereof" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 9. ovid.com [ovid.com]
- 10. Pk/bio-distribution | MuriGenics [murigenics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Assessing the Differential Response to Fgfr-IN-13 in 2D vs. 3D Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The traditional two-dimensional (2D) cell culture, a long-standing model in preclinical drug screening, often fails to accurately predict in vivo drug efficacy due to its lack of physiological relevance.[1][2] Three-dimensional (3D) cell culture models, such as spheroids, are gaining prominence as they better mimic the complex microenvironment of solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, and the formation of nutrient and drug gradients.[2][3][4] This guide provides a comparative assessment of the differential response to Fgfr-IN-13, a fibroblast growth factor receptor (FGFR) inhibitor, in 2D versus 3D cell culture models. Understanding these differences is crucial for more accurate preclinical evaluation of targeted therapies.
The FGFR Signaling Pathway and this compound's Mechanism of Action
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a critical role in cell proliferation, survival, differentiation, and angiogenesis.[5] Aberrant activation of this pathway is implicated in various cancers. This compound, as an FGFR inhibitor, acts by blocking the downstream signaling cascade initiated by the binding of FGF ligands to their receptors.[5]
Differential Drug Response: 2D Monolayer vs. 3D Spheroid Cultures
Cells cultured in 3D spheroids often exhibit increased resistance to anticancer drugs compared to their 2D counterparts.[6][7][8][9] This is attributed to several factors, including altered cell morphology, increased cell-cell contact, formation of a more complex extracellular matrix, and the development of hypoxic cores within the spheroids, all of which can limit drug penetration and efficacy.[3][4] For FGFR inhibitors, these differences can significantly impact their therapeutic potential. While specific data for this compound is not yet widely published, studies on other FGFR inhibitors like BGJ398 and AZD4547 in breast cancer cell lines have shown that while they decrease growth and viability in both 2D and 3D cultures, higher concentrations are often required in the 3D models of non-amplified cell lines.[10][11]
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Rationale for Difference |
| Cell Morphology & Polarity | Flattened, artificial polarity.[3] | Cuboidal, organized polarity similar to in vivo tissues.[3] | Altered receptor presentation and signaling. |
| Cell-Cell Interactions | Limited to lateral junctions.[4] | Extensive, three-dimensional interactions.[4] | Can activate pro-survival signaling pathways. |
| Drug Penetration | Uniform and rapid drug exposure.[3] | Limited drug penetration, creating a concentration gradient.[3] | Cells in the spheroid core are exposed to lower drug concentrations. |
| Proliferation Rate | Generally higher.[6] | Slower, with quiescent cells in the core.[6] | Reduced sensitivity of non-proliferating cells to some drugs. |
| Gene Expression | Can differ significantly from in vivo profiles.[6] | More closely resembles in vivo gene expression patterns.[6] | Influences expression of drug targets and resistance mechanisms. |
| Predicted IC50 for this compound | Lower (higher sensitivity).[8] | Higher (increased resistance).[8][9] | Combination of factors listed above. |
This table presents expected trends based on published data for other kinase inhibitors and general principles of 2D vs. 3D cell culture.
Experimental Protocols
To rigorously assess the differential response to this compound, a parallel experimental design is essential.
Experimental Workflow Diagram
Detailed Methodologies
1. 2D Monolayer Cell Culture and Drug Treatment
-
Cell Seeding: Plate cancer cells (e.g., a cell line with known FGFR alterations) in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[12] Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the drug in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
2. 3D Spheroid Cell Culture and Drug Treatment
-
Spheroid Formation: Seed cells into a 96-well ultra-low attachment round-bottom plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium.[1][13] Centrifuge the plate at low speed (e.g., 100 x g for 3 minutes) to facilitate cell aggregation at the bottom of the wells.[14] Incubate for 3-4 days to allow for spheroid formation.
-
Drug Preparation: Prepare this compound dilutions as described for the 2D culture.
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of fresh medium containing 2x the final drug concentration.
-
Incubation: Incubate the spheroids for 72-96 hours.
3. Assessment of Cell Viability and Proliferation
-
2D Viability Assay: Use a commercially available 2D cell viability assay, such as CellTiter-Glo® 2D, following the manufacturer's instructions.[12] This assay measures ATP levels, which correlate with the number of viable cells.
-
3D Viability Assay: For spheroids, use a 3D-specific viability assay like CellTiter-Glo® 3D, which has enhanced lytic capabilities to penetrate the spheroid structure.[15][16]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for both 2D and 3D cultures by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
4. Microscopic Analysis
-
2D Culture Imaging: Throughout the treatment period, monitor the 2D cultures using a light microscope to observe changes in cell morphology, confluence, and signs of cytotoxicity.
-
3D Spheroid Imaging: Image the spheroids at regular intervals to monitor their size, morphology (e.g., compaction, signs of disintegration), and integrity. Spheroid diameter can be measured using imaging software as an indicator of growth inhibition.
Conclusion
The choice of cell culture model is a critical determinant of experimental outcomes in preclinical drug discovery. This guide highlights the anticipated differential responses to the FGFR inhibitor this compound in 2D versus 3D cell culture systems. It is expected that 3D spheroid models will demonstrate increased resistance to this compound compared to 2D monolayer cultures, a phenomenon observed with other kinase inhibitors.[8][17] The provided experimental protocols offer a framework for robustly assessing these differences. By incorporating 3D models into the screening cascade, researchers can gain more physiologically relevant insights into drug efficacy and potentially reduce the rate of clinical trial failures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 2D vs 3D Cell Cultures | FluoroFinder [fluorofinder.com]
- 3. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences Between 2D and 3D Cell Cultures: Advantages and Applications - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bionordika.se [bionordika.se]
- 13. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. allevi3d.com [allevi3d.com]
- 17. Format (2D vs 3D) and media effect target expression and response of patient-derived and standard NSCLC lines to EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fgfr-IN-13
Disclaimer: A specific Safety Data Sheet (SDS) for Fgfr-IN-13 was not found in the available resources. The following guidance is based on general best practices for the disposal of potent, small-molecule kinase inhibitors and other specialized research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.
This compound, a fibroblast growth factor receptor (FGFR) inhibitor, should be handled and disposed of as hazardous chemical waste. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The following procedures provide a step-by-step guide for the safe handling and disposal of this compound.
Hazard and Personal Protective Equipment Summary
Given that this compound is a bioactive small molecule, it should be handled with care. The following table summarizes the likely hazard characteristics and recommended personal protective equipment (PPE).
| Category | Description |
| Physical State | Typically a solid powder. |
| Hazard Classification | Assumed to be toxic. May cause skin and eye irritation.[1] As a kinase inhibitor, it may have target organ effects. |
| Personal Protective Equipment (PPE) | - Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste.[1] - Eye Protection: Safety glasses with side shields or goggles.[1] - Skin and Body Protection: Laboratory coat. |
| Stability and Reactivity | Likely stable under recommended storage conditions. Avoid strong oxidizing agents.[1] |
| Toxicological Information | Potential for acute and chronic health effects. May be harmful if swallowed or inhaled. |
| Ecological Information | The environmental impact is not well-documented; therefore, it should be prevented from entering the environment. |
Step-by-Step Disposal Protocol
The proper management of chemical waste is an integral part of any experimental protocol involving compounds like this compound.
1. Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless instructed to do so by your EHS department.
-
Contaminated Materials: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Pipette tips
-
Vials and tubes
-
Bench paper and wipes
-
Contaminated labware
-
-
Solutions: All solutions containing this compound must be collected for chemical waste disposal. Do not pour any solutions containing this compound down the drain.[1]
2. Use of Appropriate Waste Containers:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, chemically resistant container with a secure screw-on cap. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and approximate concentration.
-
Solid Waste: Collect all solid waste, such as contaminated gloves, tubes, and pipette tips, in a designated, puncture-resistant container or a clearly labeled plastic bag for solid chemical waste.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full name of the chemical(s) contained within. Include the date the waste was first added to the container. Your institution's EHS department will provide specific labeling requirements.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is known to all laboratory personnel and is regularly inspected by the EHS department.
5. Arranging for Disposal:
-
Once a waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup.
-
Do not attempt to dispose of the waste through municipal drainage or landfill systems.[1] All disposal must be handled by a licensed professional waste disposal service arranged by your institution.[1]
Visualizing Key Processes
FGFR Signaling Pathway
This compound is an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival.[2][3][4] Understanding this pathway is key to understanding the mechanism of action of this compound. The binding of FGFs to FGFRs triggers a cascade of downstream signaling, primarily through the RAS/MAPK and PI3K/AKT pathways.[2][5][6]
Caption: The FGFR signaling pathway, which is targeted by this compound.
Experimental Workflow for Chemical Disposal
The following diagram illustrates a logical workflow for the handling and disposal of a specialized research chemical like this compound within a laboratory setting.
Caption: A generalized workflow for the safe disposal of laboratory chemicals.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. mdpi.com [mdpi.com]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of Fgfr-IN-13
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like Fgfr-IN-13 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a secure laboratory environment. As this compound is a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, it should be handled with a high degree of caution, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately upon any sign of contamination. - Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn. - Ventilation: All weighing and aliquoting activities must be conducted within a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves are mandatory. - Eye Protection: Chemical splash goggles or a face shield should be used, especially when there is a significant risk of splashing. - Lab Coat: A dedicated lab coat is required. |
| General Laboratory Use | - Gloves: A single pair of nitrile gloves may be sufficient for handling dilute solutions, but vigilance is key. - Eye Protection: Safety glasses with side shields are the minimum requirement. - Lab Coat: A standard lab coat should be worn at all times. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.
1. Receiving and Storage:
-
Inspect: Upon receipt, carefully inspect the package for any signs of damage or leakage.
-
Log: Document the arrival, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Keep this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be carried out in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated laboratory equipment, such as spatulas and glassware. If this is not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan: Managing Contaminated Waste
The proper disposal of this compound and all materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have been in contact with this compound, including pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [1]
-
Decontamination: All non-disposable equipment must be decontaminated according to your institution's established procedures for potent compounds.
-
Professional Disposal: Contact a licensed professional waste disposal service to handle the disposal of all this compound waste.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
